Product packaging for Monolaurin(Cat. No.:CAS No. 67701-26-2)

Monolaurin

Cat. No.: B7802806
CAS No.: 67701-26-2
M. Wt: 274.40 g/mol
InChI Key: ARIWANIATODDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-monolauroylglycerol is a 1-monoglyceride with dodecanoyl (lauroyl) as the acyl group. It is a 1-monoglyceride and a dodecanoate ester.
RN given refers to cpd with unspecified monolaurin locant

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O4 B7802806 Monolaurin CAS No. 67701-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041275
Record name 1-Monolaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid
Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

142-18-7, 27215-38-9, 67701-26-2
Record name 1-Monolaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl monolaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monolaurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerides, C12-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl laurate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16635
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dodecanoic acid, 2,3-dihydroxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerides, C12-18
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Monolaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypropyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycerides, C12-18
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lauric acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Monolaurin from Lauric Acid and Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing monolaurin, a monoglyceride with significant applications in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial and antiviral properties. The synthesis of this compound is primarily achieved through the esterification of lauric acid and glycerol, a reaction that can be effectively catalyzed by enzymes or acids. This document details the experimental protocols, presents comparative quantitative data, and illustrates the key processes and relationships through logical diagrams.

Chemical Reaction Pathway

The fundamental reaction for this compound synthesis is the esterification of one molecule of lauric acid with one molecule of glycerol. This reaction yields this compound and water. However, the reaction can proceed further to form dilaurin and trilaurin. The selectivity towards this compound is a critical aspect of the synthesis process.

G lauric_acid Lauric Acid This compound This compound lauric_acid->this compound + Glycerol - H2O glycerol Glycerol glycerol->this compound water1 Water dilaurin Dilaurin This compound->dilaurin + Lauric Acid - H2O water2 Water trilaurin Trilaurin dilaurin->trilaurin + Lauric Acid - H2O water3 Water

Caption: General reaction scheme for the esterification of lauric acid and glycerol.

Catalytic Synthesis Methods: A Comparative Workflow

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic catalysis and acid catalysis. Each method has a distinct workflow with its own set of advantages and disadvantages.

G cluster_enzymatic Enzymatic Synthesis cluster_acid Acid-Catalyzed Synthesis e_start Mix Lauric Acid, Glycerol, Solvent (optional), and Lipase e_reaction Incubate at Mild Temperature (e.g., 40-70°C) with stirring e_start->e_reaction e_separation Separate Enzyme (Filtration/Centrifugation) e_reaction->e_separation e_purification Product Purification (e.g., Extraction, Chromatography) e_separation->e_purification e_product High Purity this compound e_purification->e_product a_start Mix Lauric Acid, Glycerol, and Acid Catalyst (e.g., H₂SO₄, pTSA) a_reaction Heat at High Temperature (e.g., 110-170°C) with stirring a_start->a_reaction a_neutralization Neutralize Acid Catalyst (e.g., with NaHCO₃) a_reaction->a_neutralization a_purification Product Purification (e.g., Extraction, Washing) a_neutralization->a_purification a_product This compound a_purification->a_product G temp Temperature yield This compound Yield temp->yield Optimal range exists selectivity Selectivity temp->selectivity High temps can decrease ratio Glycerol:Lauric Acid Ratio ratio->yield Excess glycerol favors this compound ratio->selectivity Increases selectivity catalyst Catalyst Concentration catalyst->selectivity Can decrease if too high conversion Lauric Acid Conversion catalyst->conversion Increases conversion time Reaction Time time->selectivity Can decrease after optimum time->conversion Increases with time

Purification of Monolaurin Using Column Chromatography: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the purification of monolaurin, a monoglyceride of lauric acid with significant antimicrobial and immunomodulatory properties. The focus is on the application of column chromatography, a fundamental technique for the separation and purification of individual compounds from a mixture. This document is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of this compound.

Introduction to this compound and the Importance of Purification

This compound (1-monododecanoyl-rac-glycerol) is a medium-chain fatty acid derivative with broad-spectrum antimicrobial activity against various bacteria, viruses, and fungi.[1][2] Its mechanism of action involves the disruption of lipid-coated cell membranes of pathogens and interference with signal transduction pathways.[1] Given its therapeutic potential, obtaining high-purity this compound is crucial for research and pharmaceutical applications to ensure safety, efficacy, and accurate characterization of its biological activities. Column chromatography is a widely used method for this purpose.[3][4]

Principles of Column Chromatography for this compound Purification

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For the purification of this compound, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[3][4][5] this compound, being a moderately polar molecule due to its hydroxyl groups, will have a moderate affinity for the silica gel. By carefully selecting the mobile phase composition, this compound can be effectively separated from less polar impurities (like dilaurin, trilaurin, and unreacted lauric acid) and more polar impurities.

Experimental Protocols

This section details the experimental procedures for the synthesis and subsequent purification of this compound via column chromatography.

A common method for synthesizing this compound is the direct esterification of lauric acid and glycerol.[3][4][7]

  • Reactants: Lauric acid and glycerol (e.g., in a 1:1 molar ratio).[3][4]

  • Catalyst: An acid catalyst such as p-toluenesulfonic acid (pTSA) or sulfuric acid (H₂SO₄) is often used (e.g., 5% w/w of lauric acid).[3][4][7]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 130°C) for several hours (e.g., 6 hours) and can be performed solvent-free.[3][4]

  • Work-up: After the reaction, the crude product containing this compound, dilaurin, trilaurin, and unreacted starting materials is obtained. This mixture is then subjected to purification.

The following protocol outlines the steps for purifying this compound from the crude reaction mixture using silica gel column chromatography.

  • Stationary Phase: Silica gel (e.g., 230-400 mesh) is used as the stationary phase.[8][9] The amount of silica gel used is typically 20 to 100 times the weight of the crude sample to be purified.[9]

  • Column Packing: The column is prepared by making a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into the chromatography column. The column is then allowed to pack under gravity or with the application of gentle pressure.[6][9]

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the packed silica gel column.[5]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is used as the mobile phase. A common eluent system is a mixture of n-hexane and ethyl acetate.[3][4] The polarity of the mobile phase can be gradually increased (gradient elution) to first elute the non-polar impurities and then the this compound.

  • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions of the eluate are collected sequentially in separate tubes.[6]

  • Monitoring the Separation: The separation process is monitored by Thin Layer Chromatography (TLC) of the collected fractions. A suitable mobile phase for TLC analysis of this compound is a mixture of hexane, diethyl ether, and acetic acid (60:40:1, v/v/v). Another reported TLC mobile phase is chloroform:acetone:methanol (9.5:0.45:0.05, v/v/v).[10]

  • Isolation of Pure this compound: Fractions containing pure this compound (as determined by TLC) are combined, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data on this compound Purification

The efficiency of the purification process is evaluated based on the yield and purity of the final product. The following tables summarize quantitative data from various studies on this compound synthesis and purification.

Table 1: Yield and Purity of 1-Monolaurin from Different Purification Methods

Synthesis MethodPurification MethodCatalystYield (%)Purity (%)Reference
Esterification of Lauric Acid and GlycerolColumn ChromatographyH₂SO₄31.0591[3][4]
Esterification of Lauric Acid and GlycerolLiquid-Liquid ExtractionpTSA (2.5%)43.54100[3]
Esterification of Lauric Acid and GlycerolLiquid-Liquid ExtractionpTSA (5%)27.89100[3]

Table 2: Yield and Purity of 2-Monolaurin from Preparative TLC

Synthesis MethodPurification MethodYield (%)Purity (%)Reference
Ethanolysis of Triglyceride from Coconut OilPreparative TLC and Recrystallization76100[10][11]

Purity Assessment Methods

The purity of the isolated this compound should be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase column (e.g., C18) with a suitable mobile phase can be used to separate this compound from any remaining impurities.

  • Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is another effective method for the quantification and purity analysis of this compound.[8][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the confirmation of the identity and purity of this compound.[10]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Esterification (Lauric Acid + Glycerol) purification Column Chromatography synthesis->purification Crude Product analysis Purity Assessment (HPLC, GC-FID, LC-MS) purification->analysis Purified this compound signaling_pathway cluster_bacterium Bacterial Cell membrane Cell Membrane signal_transduction Signal Transduction Pathway transcription Transcription signal_transduction->transcription virulence Virulence Factor Production transcription->virulence This compound This compound This compound->membrane Disrupts This compound->signal_transduction Inhibits immunomodulation cluster_tcell T-Cell inositol_pathway Phospholipid Inositol Signal Transduction Pathway proliferation T-Cell Proliferation inositol_pathway->proliferation This compound This compound This compound->inositol_pathway Influences

References

The Antifungal Power of Monolaurin: A Technical Guide to its Efficacy Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Los Angeles, CA – November 7, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the antifungal properties of monolaurin against the opportunistic fungal pathogen, Candida albicans. This document details the quantitative efficacy of this compound, outlines key experimental protocols, and visualizes its mechanism of action and relevant fungal signaling pathways.

Candida albicans is a major cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The increasing prevalence of antifungal resistance necessitates the exploration of novel therapeutic agents. This compound, a natural monoglyceride derived from lauric acid found in coconut oil, has demonstrated significant antifungal activity against C. albicans, including its resilient biofilm forms.

Quantitative Efficacy of this compound against Candida albicans

This compound exhibits potent fungicidal activity against planktonic C. albicans and is effective in reducing established biofilms. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antifungal Susceptibility of Planktonic Candida albicans to this compound [1][2]

Parameter Concentration Range (µM) Notes
Minimum Inhibitory Concentration (MIC)62.5 - 125The lowest concentration that inhibits visible growth.
Minimum Fungicidal Concentration (MFC)125 - 250The lowest concentration that kills the fungus.

Table 2: Efficacy of this compound against Candida albicans Biofilms [1][2]

Treatment Concentration (µM) Effect Significance
1,250Significant reduction in biofilm fungal load (Log CFU/ml).p < 0.05 compared to control.
2,500Significant reduction in biofilm fungal load (Log CFU/ml).p < 0.05 compared to control.

Core Mechanism of Action

This compound's primary antifungal mechanism is the disruption of the fungal cell membrane. As a surfactant-like molecule, it integrates into the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[3][4] This direct action on the cell membrane is a key factor in its effectiveness against drug-resistant strains of C. albicans.

cluster_membrane Candida albicans Cell Membrane p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid This compound This compound disruption Membrane Disruption This compound->disruption Integrates into permeability Increased Permeability disruption->permeability leakage Leakage of Cytoplasmic Contents permeability->leakage death Cell Death leakage->death

This compound's primary mechanism of action against the fungal cell membrane.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to evaluate the antifungal properties of this compound against C. albicans.

Antifungal Susceptibility Testing (Planktonic Cells)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against planktonic C. albicans.

start Prepare C. albicans inoculum (5 x 10^3 CFU/ml in RPMI-1640) dilution Prepare serial dilutions of this compound (e.g., 3.9–2,000 µM) in a 96-well plate start->dilution inoculate Inoculate wells with C. albicans suspension dilution->inoculate controls Include positive (Fluconazole) and vehicle (1% Ethanol) controls inoculate->controls incubate Incubate at 37°C for 24 hours controls->incubate mic Determine MIC: Lowest concentration with no visible growth incubate->mic mfc Plate aliquots from clear wells onto agar plates mic->mfc incubate2 Incubate agar plates at 37°C for 24-48 hours mfc->incubate2 mfc_det Determine MFC: Lowest concentration with no fungal growth on agar incubate2->mfc_det

Workflow for determining MIC and MFC of this compound against C. albicans.
Candida albicans Biofilm Inhibition Assay

This assay evaluates the efficacy of this compound in reducing pre-formed C. albicans biofilms.

start Inoculate 24-well plate with C. albicans (1 x 10^6 CFU/ml in YNB + glucose) incubate1 Incubate at 37°C for 24 hours to form biofilms start->incubate1 treat Treat biofilms with this compound (e.g., 1,250 µM and 2,500 µM) incubate1->treat controls Include vehicle control (1% ethanol) treat->controls incubate2 Incubate overnight controls->incubate2 wash Wash biofilms to remove non-adherent cells incubate2->wash scrape Scrape biofilms and resuspend in PBS wash->scrape plate Plate serial dilutions on agar plates scrape->plate incubate3 Incubate agar plates at 37°C for 24-48 hours plate->incubate3 count Count colonies and calculate Log (CFU/ml) incubate3->count

Protocol for assessing the efficacy of this compound against C. albicans biofilms.

Impact on Virulence Factors and Signaling Pathways

The virulence of C. albicans is intricately linked to its ability to switch from a yeast to a hyphal morphology, a process regulated by complex signaling pathways. While the direct molecular targets of this compound within these pathways have not been fully elucidated, its membrane-disruptive action is known to inhibit hyphal formation, a critical virulence factor.[5]

One of the key signaling cascades controlling hyphal morphogenesis is the Ras/cAMP/PKA pathway. Environmental cues activate this pathway, leading to the expression of hypha-specific genes.

stimuli Environmental Stimuli (e.g., Serum, 37°C) ras1 Ras1 stimuli->ras1 cyr1 Adenylyl Cyclase (Cyr1) ras1->cyr1 camp cAMP cyr1->camp pka Protein Kinase A (PKA) camp->pka efg1 Efg1 (Transcription Factor) pka->efg1 hwp1 Hypha-Specific Genes (e.g., HWP1) efg1->hwp1 hyphae Hyphal Formation & Virulence hwp1->hyphae This compound This compound membrane Membrane Disruption This compound->membrane Causes membrane->hyphae Inhibits (Indirectly)

The Ras/cAMP/PKA pathway in C. albicans and the proposed indirect inhibition by this compound.

It is hypothesized that the cellular stress induced by this compound's disruption of the cell membrane interferes with the proper functioning of these intricate signaling networks, thereby impeding the morphological transition essential for virulence.

Conclusion and Future Directions

This compound presents a promising natural antifungal agent against Candida albicans. Its potent activity against both planktonic cells and biofilms, coupled with a direct membrane-disruptive mechanism that may circumvent common resistance pathways, underscores its therapeutic potential.

Future research should focus on elucidating the precise molecular interactions between this compound and fungal signaling components to fully understand its mode of action. Furthermore, in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective therapeutic strategies for candidiasis. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel antifungal therapies.

References

Biosynthesis of Monolaurin from Lauric Acid in the Human Body: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolaurin, the monoglyceride of lauric acid, has garnered significant attention for its potent antimicrobial and antiviral properties. While present in certain natural sources like coconut oil and human breast milk, its endogenous synthesis from dietary lauric acid is a key area of interest for therapeutic development. This technical guide provides an in-depth exploration of the putative biosynthetic pathways of this compound in the human body, summarizing available quantitative data, and detailing experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Lauric acid, a 12-carbon saturated fatty acid, is a major component of coconut oil and palm kernel oil.[1] In the human body, lauric acid is a precursor to this compound, a compound with significantly greater antimicrobial efficacy.[2] The conversion of lauric acid to this compound is an enzymatic process, though the precise mechanisms and efficiencies in vivo are still areas of active investigation.[3] Understanding the biosynthesis of this compound is critical for harnessing its therapeutic potential, as direct supplementation may be complemented or optimized by enhancing endogenous production from dietary sources. This guide delves into the core scientific principles of this conversion, presenting the current understanding and methodologies for its further elucidation.

Metabolic Fate of Lauric Acid

Upon ingestion, triglycerides rich in lauric acid are hydrolyzed by lipases in the digestive system, releasing free lauric acid.[3] As a medium-chain fatty acid (MCFA), lauric acid is primarily absorbed directly into the portal circulation and transported to the liver for rapid metabolism.[4] A significant portion of lauric acid undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in ketogenesis.[4]

Lauric acid can also be incorporated into various lipids, including triglycerides for storage in adipose tissue.[5] This process involves the esterification of fatty acids to a glycerol backbone, a reaction catalyzed by a series of acyltransferases.

Putative Biosynthesis of this compound

The direct biosynthesis of this compound from lauric acid in human tissues is not as well-characterized as the synthesis of triglycerides. However, based on our understanding of lipid metabolism, a putative pathway can be proposed. The core reaction is the esterification of one molecule of lauric acid with one molecule of glycerol. This reaction is the reverse of lipolysis and can be catalyzed by certain lipases under specific physiological conditions.

Several classes of enzymes are potential candidates for catalyzing this reaction:

  • Hormone-Sensitive Lipase (HSL): While primarily known for its role in hydrolyzing stored triglycerides in adipocytes, lipases are capable of catalyzing esterification reactions, particularly when the concentration of substrates (lauric acid and glycerol) is high.[6][7] HSL is known to act on a wide range of substrates, including monoacylglycerols.[6]

  • Diacylglycerol Acyltransferase (DGAT): This enzyme catalyzes the final step of triglyceride synthesis, the acylation of diacylglycerol. Lauric acid has been shown to be a substrate for DGAT.[4][5] It is plausible that under certain conditions, DGAT or a similar acyltransferase could esterify lauric acid to a glycerol backbone, although its primary role is in the formation of di- and triglycerides.

  • Monoacylglycerol Lipase (MGL): MGL is primarily responsible for the hydrolysis of monoacylglycerols.[8] However, the reversible nature of enzyme catalysis suggests that a reverse reaction, though likely not thermodynamically favored under typical cellular conditions, could occur. The structure of human MGL provides insights into its substrate specificity.[9]

  • sn-Glycerol-3-phosphate Acyltransferase and Lysophosphatidic Acid Acyltransferase (LPAAT): These enzymes are involved in the initial steps of triglyceride and phospholipid synthesis. Lauric acid can serve as a substrate for these enzymes, leading to the formation of lysophosphatidic acid and subsequently phosphatidic acid.[5][10] While this pathway primarily leads to more complex lipids, the potential for intermediate monoacylglycerol formation cannot be entirely ruled out.

The proposed pathway is likely influenced by the cellular concentrations of lauric acid, glycerol, and the activation state of the involved enzymes, which are in turn regulated by hormonal signals and the overall metabolic state of the cell.

Monolaurin_Biosynthesis cluster_enzymes Putative Catalyzing Enzymes lauric_acid Lauric Acid process lauric_acid->process glycerol Glycerol glycerol->process This compound This compound process->this compound Esterification HSL Hormone-Sensitive Lipase (HSL) HSL->process DGAT Diacylglycerol Acyltransferase (DGAT) DGAT->process MGL Monoacylglycerol Lipase (MGL) (Reverse Reaction) MGL->process Other_AT Other Acyltransferases Other_AT->process Isotope_Tracing_Workflow start Start: Fasted Subject administer_tracer Administer Oral Dose of [¹³C₁₂]-Lauric Acid start->administer_tracer collect_blood Serial Blood Sampling administer_tracer->collect_blood separate_plasma Centrifugation to Separate Plasma collect_blood->separate_plasma extract_lipids Lipid Extraction from Plasma (with Internal Standards) separate_plasma->extract_lipids analyze_lcms LC-MS/MS Analysis extract_lipids->analyze_lcms quantify Quantify Labeled and Unlabeled Lauric Acid and this compound analyze_lcms->quantify calculate Calculate Tracer-to-Tracee Ratio and Synthesis Rate quantify->calculate end_point End: Determine Conversion Rate calculate->end_point LCMS_Workflow start Start: Plasma Sample add_is Add Internal Standards (this compound-d₅) start->add_is protein_precip Protein Precipitation with Acetonitrile add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_lcms Inject into LC-MS/MS reconstitute->inject_lcms data_acquisition Data Acquisition (MRM Mode) inject_lcms->data_acquisition quantification Quantification against Calibration Curve data_acquisition->quantification end_point End: this compound Concentration quantification->end_point

References

Physical properties of monolaurin including solubility and melting point

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core physical properties of monolaurin (glycerol monolaurate), a monoglyceride derived from lauric acid. Primarily intended for researchers, scientists, and professionals in drug development, this document compiles essential data on its solubility and melting point, details the experimental methodologies for their determination, and illustrates relevant processes through structured diagrams.

Core Physical Characteristics

This compound is the mono-ester formed from glycerol and lauric acid.[1] At room temperature, it typically presents as a white to off-white solid with a waxy texture.[2] It is recognized for its antimicrobial properties, which are leveraged in the food, cosmetic, and pharmaceutical industries.[2][3]

Quantitative Physical Data

The following tables summarize the key quantitative data regarding the melting point and solubility of this compound.

Table 1: Melting Point of this compound

Melting Point (°C)Reference(s)
63[1][][5]
56 - 60[6]
56[7]
45 - 55 (Solidification Point)[8]
43 - 45[2]
35.56[9]

Note: The variability in melting point can be attributed to the purity of the sample and the experimental method used for its determination.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) | | :--- | :--- | | Water | Practically Insoluble / Limited Solubility |[2][3][][5][7][10][11][12] | | | 6 mg/L |[5][10] | | | 12.67 mg/L @ 25°C (estimated) |[13] | | Ethanol | Soluble |[2] | | | A 30-60% aqueous ethanol solution can be prepared. |[14] | | Chloroform | Soluble |[2] | | | 50 mg/mL |[] | | | 5% in chloroform (clear, colorless solution) |[2] | | Methanol | Soluble (almost transparent) |[] | | Acetone | Soluble |[2] | | Fats and Oils | Soluble |[3][7] | | Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (with sonication and heating to 60°C) |[15] | | Corn Oil | ≥ 1.25 mg/mL (clear solution) |[15] |

Experimental Protocols

Detailed methodologies for the determination of this compound's physical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

The melting point of this compound can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of purified this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature is then ramped up at a controlled rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A study involving thermal analysis of this compound showed a significant endothermic peak, which concluded at a melting point of approximately 35.56 °C.[9]

The shake-flask method is a standard protocol for determining the solubility of a compound in a specific solvent.

Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial).

  • Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product lauric_acid Lauric Acid esterification Esterification / Glycerolysis (Enzymatic or Chemical Catalyst) lauric_acid->esterification glycerol Glycerol glycerol->esterification extraction Liquid-Liquid Extraction esterification->extraction Crude Product recrystallization Recrystallization (e.g., from n-hexane) extraction->recrystallization chromatography Column Chromatography (Optional) recrystallization->chromatography This compound Purified this compound recrystallization->this compound chromatography->this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

G This compound This compound membrane Pathogen Lipid Membrane This compound->membrane Interacts with disruption Membrane Disruption & Permeabilization membrane->disruption Leads to inactivation Pathogen Inactivation disruption->inactivation Results in

Caption: Logical relationship of this compound's antimicrobial mechanism of action.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Monolaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant interest in the scientific community for its broad-spectrum antimicrobial properties against a variety of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1][2] The primary mechanism of action of this compound involves the disruption of the lipid bilayer of microbial cell membranes, leading to increased permeability and subsequent cell death.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy and for the development of new therapeutic agents.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. The protocols outlined below are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and have been adapted to address the lipophilic nature of this compound.

Data Presentation: MIC of this compound Against Various Microorganisms

The following tables summarize the reported MIC values of this compound against a selection of clinically relevant microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

MicroorganismStrainMIC Range (µg/mL)Reference(s)
Staphylococcus aureusClinical Isolates250 - 2000[3][4]
Staphylococcus aureus(Methicillin-resistant S. aureus - MRSA)500 - 2000[3][5]
Staphylococcus aureus12.5[6]
Streptococcus pyogenes3.9 (as a derivative)[7]
Bacillus subtilis30[6]
MicroorganismStrainMIC Range (µg/mL)Reference(s)
Escherichia coli25[6]
Pseudomonas aeruginosa62.5[8]
MicroorganismStrainMIC Range (µM)Reference(s)
Candida albicansMYA287662.5 - 125[9][10]

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution. Due to this compound's lipophilic nature, specific considerations for its solubilization are included.

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

  • This compound (high purity)

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the this compound in a minimal amount of 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). Ensure complete dissolution.

  • For broth microdilution, further dilutions should be made in the appropriate broth medium. It is recommended to keep the final concentration of the solvent (ethanol or DMSO) at a level that does not inhibit microbial growth (typically ≤1% v/v). A solvent toxicity control should always be included in the assay.

  • For agar dilution, the this compound stock solution will be added directly to the molten agar.

Broth Microdilution Method

This method is widely used for determining the MIC of antimicrobial agents in a liquid medium.[11]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial inoculum (prepared to a 0.5 McFarland standard)

  • This compound stock solution

  • Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Sterility control (broth only)

  • Growth control (broth + inoculum)

  • Solvent control (broth + inoculum + solvent at the highest concentration used)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Mix the contents of the first well thoroughly by pipetting up and down.

    • Transfer 100 µL from the first well to the second well to perform a two-fold serial dilution.

    • Continue this serial dilution process across the plate to achieve the desired concentration range. Discard 100 µL from the last well.

  • Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

  • Controls:

    • Sterility Control: A well containing only broth.

    • Growth Control: A well containing broth and the microbial inoculum.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve the this compound.

    • Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism. Fungal plates are typically incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[3]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Microbial inoculum (prepared to a 0.5 McFarland standard)

  • This compound stock solution

  • Inoculating device (e.g., multipoint replicator)

Procedure:

  • Plate Preparation:

    • Prepare a series of sterile petri dishes.

    • Melt the appropriate agar medium and cool it to 45-50°C in a water bath.

    • Add a specific volume of the this compound stock solution to a known volume of molten agar to achieve the desired final concentration. Mix thoroughly but gently to avoid air bubbles.

    • Pour the agar into the petri dishes and allow them to solidify.

    • Prepare a control plate containing agar with no this compound.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. This results in a final inoculum of approximately 10^4 CFU per spot.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as required for the specific microorganism.

  • Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the microorganism at the inoculation spot.

Quality Control

To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control (QC) strains with known MIC values in each experiment.[12][13][14]

Recommended QC Strains:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Candida parapsilosis ATCC 22019 (for antifungal testing)

The obtained MIC values for these QC strains should fall within the established acceptable ranges as defined by CLSI or other relevant regulatory bodies.

Visualizations

Monolaurin_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_qc Quality Control Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in Microtiter Plate or Agar Stock_Solution->Serial_Dilution Add to media Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate with Microbial Suspension Inoculum_Prep->Inoculation Standardized suspension Incubation Incubate at 35-37°C Inoculation->Incubation Result_Reading Read MIC (Lowest concentration with no growth) Incubation->Result_Reading Validate_Results Validate Results with Established QC Ranges Result_Reading->Validate_Results QC_Strains Include QC Strains (e.g., ATCC 25922) QC_Strains->Inoculation Monolaurin_Mechanism This compound This compound Cell_Membrane Microbial Cell Membrane (Lipid Bilayer) This compound->Cell_Membrane Intercalates into Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

References

Application Notes and Protocols: In Vitro Antiviral Assay for Monolaurin Against Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, has demonstrated potential antiviral properties, particularly against enveloped viruses like Herpes Simplex Virus (HSV).[1][2] Its proposed mechanism of action involves the disruption of the viral lipid envelope, thereby interfering with viral attachment, entry, and replication.[1][2][3] These application notes provide detailed protocols for conducting in vitro assays to evaluate the antiviral efficacy of this compound against HSV-1 and HSV-2. The protocols are designed for use by researchers in virology, infectious diseases, and drug development.

Principle of Antiviral Action

This compound is believed to exert its antiviral effects by integrating into the lipid bilayer of the viral envelope, leading to its destabilization and eventual disintegration.[1][3] This disruption can prevent the virus from successfully binding to and fusing with host cells, a critical first step in the infection cycle. Additionally, this compound may interfere with later stages of viral replication, such as maturation and budding.

Data Presentation

The following tables summarize representative quantitative data for the antiviral activity and cytotoxicity of this compound against HSV-1 and HSV-2 in Vero cells. Note: The specific values presented here are illustrative and may vary depending on experimental conditions. It is crucial to determine these values empirically for each study.

Table 1: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)

Virus StrainAssay TypeCell LineIC50 (µg/mL)
HSV-1Plaque Reduction AssayVero[Insert experimentally determined value]
HSV-2Plaque Reduction AssayVero[Insert experimentally determined value]
HSV-1Virus Yield Reduction AssayVero[Insert experimentally determined value]
HSV-2Virus Yield Reduction AssayVero[Insert experimentally determined value]

IC50 (50% inhibitory concentration) is the concentration of this compound that inhibits viral plaque formation or virus yield by 50%.

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)CC50 (µg/mL)
VeroMTT Assay48[Insert experimentally determined value]
VeroMTT Assay72[Insert experimentally determined value]

CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%.

Table 3: Selectivity Index of this compound

Virus StrainCell LineSelectivity Index (SI)
HSV-1Vero[Calculate as CC50 / IC50]
HSV-2Vero[Calculate as CC50 / IC50]

The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates greater antiviral specificity.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Prepare working solutions by diluting the stock solution in cell culture medium to the desired concentrations. Ensure the final DMSO concentration in the assays does not exceed a non-toxic level (typically ≤ 0.5%).

cluster_prep This compound Stock Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex to Dissolve dissolve->vortex dilute Prepare Working Solutions in Medium vortex->dilute Create serial dilutions

Preparation of this compound Solutions.

Cell Culture and Virus Propagation

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • HSV-1 and HSV-2 strains

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Propagate HSV-1 and HSV-2 stocks in Vero cells.

  • Harvest the virus when approximately 80-90% of the cell monolayer shows a cytopathic effect (CPE).

  • Titer the virus stocks using a standard plaque assay to determine the plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the cell control and determine the CC50 value.

cluster_workflow Cytotoxicity Assay Workflow seed Seed Vero Cells treat Treat with this compound Dilutions seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate CC50 read->calculate

Cytotoxicity Assay Workflow.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Protocol:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

  • In a separate tube, mix equal volumes of the virus suspension (to give ~100 PFU/well) and each this compound dilution. Incubate for 1 hour at 37°C (for virucidal effect).

  • Remove the growth medium from the cell monolayers and infect with the virus-monolaurin mixtures. Include a virus control (virus in medium) and a cell control (medium only).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with an overlay medium (e.g., DMEM containing 1% methylcellulose and the corresponding concentration of this compound).

  • Incubate for 48-72 hours until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

cluster_workflow Plaque Reduction Assay Workflow seed Seed Vero Cells prepare Prepare Virus-Monolaurin Mixtures infect Infect Cell Monolayers prepare->infect overlay Add Overlay Medium infect->overlay incubate Incubate for 48-72h overlay->incubate stain Fix and Stain Cells incubate->stain count Count Plaques & Calculate IC50 stain->count cluster_hsv_entry HSV Entry Pathway and this compound Inhibition This compound This compound Disruption Disruption of Viral Envelope This compound->Disruption HSV Herpes Simplex Virus (Enveloped) HSV->Disruption Attachment Attachment to Host Cell Receptors HSV->Attachment Normal Pathway Disruption->Attachment Inhibition HostCell Host Cell Fusion Membrane Fusion Attachment->Fusion Entry Viral Capsid Entry Fusion->Entry Replication Viral Replication Entry->Replication

References

Determining the In Vitro Cytotoxicity of Monolaurin Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, is a naturally occurring compound found in coconut oil and human breast milk. It has garnered significant interest in the scientific community for its broad-spectrum antimicrobial properties. Recent studies have also begun to explore its potential as an anticancer agent. Determining the cytotoxic effects of this compound on various cell lines is a critical first step in evaluating its therapeutic potential. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using two common cell viability assays: the MTT assay and the LDH assay.

Mechanism of Action: this compound-Induced Cell Death

Current research suggests that this compound's cytotoxic effects, particularly in cancer cells, are mediated through the induction of apoptosis. The proposed signaling pathway involves the generation of Reactive Oxygen Species (ROS), which in turn activates a cascade of downstream signaling events. This includes the activation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-regulated kinase (ERK), and Activator protein-1 (AP-1) pathway. Ultimately, this leads to the upregulation of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle arrest and apoptosis.[1][2]

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound can vary significantly between different cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the concentration of a substance that is required to inhibit a biological process by 50%.

Cell LineCell TypeAssayIC50 Value (µg/mL)Reference
MCF-7Human Breast CancerMTT80[3]
Hep G2 (Lauric Acid)Human Liver CancerMTT56.46[4]
HEKnHuman Epidermal KeratinocytesN/ANon-toxic at 32 µg/mL
Dermal FibroblastsHuman Skin FibroblastsN/ANon-toxic at 32 µg/mL
HGF-1Human Gingival FibroblastsN/AToxic at 6.8 µg/mL
OBA-9Human Oral KeratinocytesN/AToxic at 6.8 µg/mL

Note: The IC50 value for Hep G2 cells is for lauric acid, the precursor to this compound. While indicative, direct testing of this compound on this cell line is recommended for precise determination. Data for HEKn, Dermal Fibroblasts, HGF-1, and OBA-9 cells indicate the concentration at which toxicity was or was not observed, but do not represent calculated IC50 values.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the LDH assay kit manual, which typically involves subtracting the background and comparing to the maximum LDH release control.

Application Notes and Considerations for this compound

  • Solubility: this compound is a lipophilic compound and may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Interference with MTT Assay: Due to its lipid nature, this compound may interfere with the MTT assay. Lipophilic compounds can enhance the exocytosis of formazan granules from the cells, leading to an underestimation of cell viability. Furthermore, the formazan product of the MTT assay has been shown to localize in intracellular lipid droplets.[4] It is advisable to visually inspect the cells under a microscope before and after the assay to observe formazan crystal formation and distribution.

  • LDH Assay Considerations: High concentrations of lipophilic compounds may also affect the integrity of the cell membrane and could potentially interact with the components of the LDH assay. It is important to run appropriate controls and validate the assay for the specific cell line and this compound concentrations being tested.

  • Assay Validation: When testing a new compound like this compound, it is recommended to use at least two different cytotoxicity assays based on different cellular mechanisms (e.g., metabolic activity with MTT and membrane integrity with LDH) to confirm the results and rule out potential assay-specific artifacts.

Visualizations

Monolaurin_Cytotoxicity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding monolaurin_prep This compound Dilution treatment Treat with this compound monolaurin_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance data_analysis Calculate % Viability/ Cytotoxicity & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for determining this compound cytotoxicity.

Monolaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ros ROS Generation This compound->ros induces egfr EGFR erk ERK egfr->erk activates ros->egfr activates ap1 AP-1 erk->ap1 activates p21 p21 Upregulation ap1->p21 induces apoptosis Apoptosis p21->apoptosis leads to

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Note: Quantification of Monolaurin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of monolaurin in biological samples, such as plasma and tissue homogenates, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a monoglyceride derived from lauric acid, is recognized for its potent antimicrobial and immunomodulatory properties.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. The described methodology encompasses sample preparation, chromatographic conditions, and method validation parameters, ensuring a reliable and reproducible analysis.

Introduction

This compound (glycerol monolaurate) is a bioactive lipid with broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.[2][4] Its mechanism of action primarily involves the disruption of the lipid bilayers of microbial cell membranes and viral envelopes.[1][3][5] Additionally, this compound has been shown to modulate the host immune response by influencing T-cell signaling and the production of various cytokines.[3][6][7] Given its therapeutic potential, robust analytical methods are required to quantify this compound levels in biological samples to support preclinical and clinical drug development. This document outlines a validated HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring accurate quantification. Two common methods are protein precipitation and liquid-liquid extraction.

a) Protein Precipitation (for Plasma/Serum Samples)

This method is rapid and suitable for high-throughput analysis.

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile (ACN) to achieve a 3:1 (v/v) ratio of ACN to sample.[8]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an HPLC vial for analysis.

b) Liquid-Liquid Extraction (for Plasma/Serum and Tissue Homogenates)

This method offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.

  • To 200 µL of plasma, serum, or tissue homogenate, add a suitable internal standard.

  • Add 1 mL of a mixture of ethyl acetate and isopropanol (95:5, v/v).[9]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-UV Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (95:5, v/v) with 0.1% Trifluoroacetic Acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 215 nm
Run Time 10 minutes
Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.
Accuracy Mean recovery of 85-115% for quality control samples at low, medium, and high concentrations.
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15%.
Specificity No interfering peaks from endogenous matrix components at the retention time of this compound and the internal standard.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1; the lowest concentration on the calibration curve with acceptable precision and accuracy.
Stability This compound stability in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during method validation for this compound in human plasma.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 25≥ 0.997

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Intra-day Precision (% RSD) (n=6)Inter-day Precision (% RSD) (n=6, 3 days)Accuracy (% Recovery)
Low0.3< 10< 1295 - 105
Medium5< 8< 1098 - 102
High20< 6< 897 - 103

Table 3: Sensitivity

ParameterValue (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Tissue) extraction Protein Precipitation or Liquid-Liquid Extraction sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (215 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for this compound quantification.

Antimicrobial Mechanism of this compound

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Intercalates into Lipid Bilayer signal_transduction Signal Transduction Pathways cell_membrane->signal_transduction cell_lysis Cell Lysis & Death cell_membrane->cell_lysis Disrupts Membrane Integrity signal_transduction->cell_lysis Inhibits

Caption: this compound's antimicrobial mechanism of action.

Immunomodulatory Effects of this compound

immunomodulatory_effects cluster_immune_cell Host Immune Cell (e.g., T-Cell) This compound This compound t_cell_signaling T-Cell Signaling Pathways This compound->t_cell_signaling Modulates cytokine_production Cytokine Production t_cell_signaling->cytokine_production cytokines Modulated Cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ) cytokine_production->cytokines

Caption: this compound's immunomodulatory effects on host cells.

Conclusion

The HPLC-UV method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological samples. The protocol is suitable for use in research and drug development settings, enabling the accurate assessment of this compound's pharmacokinetic profile and its correlation with pharmacodynamic outcomes. Proper method validation is essential to ensure data quality and regulatory compliance.

References

Preparation of Monolaurin Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoglyceride derived from lauric acid, is a compound of significant interest in biomedical research due to its broad-spectrum antimicrobial and potential immunomodulatory properties. Its activity against various pathogens, including bacteria and enveloped viruses, has been extensively documented. For researchers in cell biology and drug development, accurate and reproducible in vitro studies are crucial to understanding its mechanisms of action and therapeutic potential. A critical first step in these investigations is the proper preparation of this compound stock solutions for use in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure experimental consistency and reliability.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for the preparation and use of this compound in cell culture experiments, compiled from various research sources.

ParameterValue/RangeSolventCell Type/ApplicationSource
Stock Solution Concentration 2 mg/mLDMSO (5%) in TSB mediaAntibacterial assays (S. epidermidis)[1]
200 mg/mL100% EthanolInhibition of lipase production (S. aureus, S. epidermidis)[2]
182 mMChloroformBiofilm inhibition studies
Working Concentration 1.953 - 1000 µg/mLCell Culture MediaAntibacterial (S. epidermidis)[1]
5 - 25 µg/mLCell Culture MediaInhibition of bacterial lipase[2]
2 - 32 µg/mLCell Culture MediaCytotoxicity assays (HEKn, Dermal Fibroblasts)
Cytotoxicity (IC50/Toxic Concentration) > 32 µg/mLCell Culture MediaHEKn and Dermal Fibroblasts
> 25 µg/mLCell Culture MediaB16 Melanoma cells[3]
Solvent Concentration in Final Culture < 1%DMSOGeneral cell culture[4]
< 0.5%DMSOGeneral cell culture[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for most cell culture applications where a high concentration stock is required.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mg/mL stock solution, weigh 100 mg of this compound.

  • Initial Dissolution: Transfer the weighed this compound into a sterile conical tube. Add a small volume of DMSO to create a concentrated slurry.

  • Complete Dissolution: Add the remaining volume of DMSO to achieve the final desired concentration. For a 100 mg/mL stock, add a total of 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

  • Gentle Heating/Sonication (Optional): If the this compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolution. Avoid excessive heating, as it may degrade the compound.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce contamination.

  • Storage: Store the aliquots at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to the desired final concentration for the experiment.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µg/mL working solution from a 100 mg/mL stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of medium).

  • Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.

  • Application to Cells: Add the freshly prepared working solution to your cell cultures. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is non-toxic to the cells, typically below 0.5%[5]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Visualizations

Mechanism of Action of this compound

Monolaurin_Mechanism cluster_extracellular Extracellular Space cluster_cell Eukaryotic Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Lipid Bilayer This compound->Membrane Disrupts Membrane Integrity SignalTransduction Signal Transduction Cascades Membrane->SignalTransduction Interferes with GeneTranscription Gene Transcription SignalTransduction->GeneTranscription Impacts Nucleus_content DNA GeneTranscription->Nucleus_content Regulates

Caption: General mechanism of this compound's action on a eukaryotic cell.

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

MTT_Workflow A 1. Seed Cells Plate cells in a 96-well plate and incubate for 24h. B 2. Prepare this compound Dilutions Prepare serial dilutions of this compound in cell culture medium. A->B C 3. Treat Cells Replace medium with this compound dilutions and vehicle control. Incubate for 24-72h. B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4h. C->D E 5. Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a plate reader. E->F G 7. Analyze Data Calculate cell viability and determine IC50. F->G

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

References

Application Notes and Protocols for In Vivo Studies of Monolaurin in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing monolaurin in various animal models of bacterial infection. Detailed protocols for key experiments are provided to facilitate the design and execution of similar research.

Introduction

This compound, a monoglyceride derived from lauric acid, has demonstrated significant antimicrobial properties against a broad spectrum of pathogens. Its potential as a therapeutic agent is being actively explored in various preclinical animal models. This document summarizes key findings from in vivo studies and provides detailed experimental protocols for researchers investigating the antibacterial efficacy of this compound.

Data Presentation: Summary of In Vivo this compound Studies

The following tables summarize the quantitative data from key in vivo studies of this compound in different animal models of bacterial infection.

Table 1: this compound in Staphylococcus aureus Infection Models

Animal ModelBacterial StrainInfection ModelThis compound Treatment RegimenKey Outcomes
MiceS. aureus (ATCC #14775)Systemic infection (intraperitoneal injection)3.2 mg/day, oral gavage for 10 days[1]50% survival at 30 days (compared to 0% in untreated controls)[1]
MiceMethicillin-Resistant S. aureus (MRSA)Systemic infectionNot specifiedThis compound showed potential as an antimicrobial agent[2]
RabbitS. aureusSurgical site infectionTopical application of 5% glycerol monolaurate (GML) gelInhibition of bacterial growth and significant reduction in inflammation at the infection site[3][4]

Table 2: this compound in Other Bacterial Infection Models (In Vitro and Limited In Vivo Data)

Animal ModelBacterial StrainInfection ModelThis compound Treatment RegimenKey Outcomes
Not specifiedListeria monocytogenesIn vitroNot applicableThis compound shows inhibitory effects, especially in combination with essential oils or organic acids[5][6]
Dairy CowsStreptococcus agalactiaeMastitisNot specified for this compoundA common pathogen in bovine mastitis; alternative therapies are being explored[7][8][9]
Broiler ChickensClostridium perfringensNecrotic EnteritisNot specified for this compoundNecrotic enteritis is a significant disease in poultry; challenge models exist to test interventions[10][11][12][13][14]

Experimental Protocols

Murine Model of Systemic Staphylococcus aureus Infection

This protocol is based on studies demonstrating the efficacy of orally administered this compound in a lethal systemic infection model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Staphylococcus aureus (e.g., ATCC #14775)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Vehicle for oral gavage (e.g., olive oil)

  • Oral gavage needles

  • Syringes

  • Standard laboratory equipment for microbiology and animal handling

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking.

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^9 CFU/mL). The lethal dose may need to be determined empirically for the specific mouse and bacterial strains.

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to experimental groups (e.g., untreated control, vehicle control, this compound-treated, antibiotic control).

  • Infection:

    • Inject each mouse intraperitoneally with the prepared S. aureus suspension (e.g., 0.1 mL of 1 x 10^9 CFU/mL).

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound (e.g., 3.2 mg in 0.1 mL vehicle) or vehicle alone to the respective groups via oral gavage daily for a predetermined period (e.g., 10 days), starting shortly after infection.[1]

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness and record survival for up to 30 days.

    • At the end of the study, or if humane endpoints are reached, euthanize the animals.

    • Bacterial load in organs (e.g., spleen, liver, kidneys) can be determined by homogenizing the tissues, plating serial dilutions on appropriate agar, and counting colony-forming units (CFU).

Rabbit Model of Surgical Site Infection

This protocol outlines a topical application model to assess this compound's efficacy in preventing wound infections.

Materials:

  • New Zealand white rabbits

  • Staphylococcus aureus

  • Anesthetics (e.g., ketamine, xylazine)

  • Analgesics (e.g., buprenorphine)

  • Surgical instruments

  • Sutures

  • 5% Glycerol Monolaurate (GML) Gel[3][4]

  • Control gel (vehicle without GML)

Protocol:

  • Animal Preparation and Surgery:

    • Anesthetize the rabbits and provide appropriate analgesia.

    • Shave and aseptically prepare the surgical site on the flank.

    • Create a subcutaneous incision and close it with sutures.

  • Infection:

    • Inoculate the sutures with a high concentration of S. aureus (e.g., 10^10 bacteria).[3]

  • Treatment:

    • After allowing the inoculum to absorb, apply the 5% GML gel or the control gel to liberally cover the incision site.[4]

  • Monitoring and Evaluation:

    • Allow the rabbits to recover and monitor the surgical sites daily for signs of infection (e.g., redness, swelling, pus formation).

    • At predetermined time points, euthanize the animals and collect tissue samples from the incision site.

    • Determine the bacterial load in the tissue samples by homogenization and CFU counting.

    • Histopathological analysis of the tissue can be performed to assess the inflammatory response.

Generalized Protocol for a Murine Model of Listeria monocytogenes Infection (Template)

While specific in vivo studies on this compound for listeriosis are limited, this template protocol can be adapted for such investigations.

Materials:

  • Mice susceptible to listeriosis (e.g., BALB/c)

  • Listeria monocytogenes

  • Brain Heart Infusion (BHI) broth

  • This compound

  • Vehicle for oral administration

Protocol:

  • Bacterial Preparation:

    • Grow L. monocytogenes in BHI broth to the desired growth phase.

    • Wash and resuspend the bacteria in a suitable buffer for oral inoculation.

  • Infection:

    • Infect mice orally with a predetermined dose of L. monocytogenes. This can be achieved through gavage or by incorporating the bacteria into a food source.[15][16]

  • This compound Treatment (to be optimized):

    • Administer this compound orally at various doses and frequencies to determine the optimal therapeutic regimen.

  • Endpoints:

    • Monitor survival and clinical signs of listeriosis.

    • Determine bacterial loads in the spleen, liver, and intestines at different time points post-infection.

Signaling Pathways and Logical Relationships

This compound's antibacterial effects are not solely due to direct bactericidal activity; it also modulates the host's immune response.

Immunomodulatory Effects of this compound

This compound has been shown to influence the production of various cytokines and the function of T-cells.[4][17] It can inhibit the overproduction of pro-inflammatory cytokines, thereby mitigating the excessive inflammation often associated with severe bacterial infections.[4]

monolaurin_immunomodulation This compound This compound nf_kb NF-κB Pathway This compound->nf_kb inhibits mapk MAPK Pathway This compound->mapk inhibits anti_inflammatory Anti-inflammatory Cytokines (IL-10) This compound->anti_inflammatory promotes t_cell T-cell Proliferation This compound->t_cell modulates bacterial_infection Bacterial Infection host_cells Host Immune Cells (e.g., Macrophages, T-cells) bacterial_infection->host_cells activates host_cells->nf_kb activates host_cells->mapk activates host_cells->anti_inflammatory produces pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nf_kb->pro_inflammatory induces mapk->pro_inflammatory induces inflammation Inflammation pro_inflammatory->inflammation promotes anti_inflammatory->inflammation reduces pathogen_clearance Pathogen Clearance t_cell->pathogen_clearance enhances

Caption: this compound's immunomodulatory effects during bacterial infection.

Experimental Workflow for In Vivo this compound Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound against a bacterial pathogen.

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping infection Bacterial Challenge grouping->infection treatment This compound Administration infection->treatment monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint bacterial_load Bacterial Load Determination (CFU in tissues) endpoint->bacterial_load histopathology Histopathology endpoint->histopathology cytokine Cytokine Analysis endpoint->cytokine end End bacterial_load->end histopathology->end cytokine->end

Caption: General workflow for in vivo this compound efficacy studies.

Conclusion

This compound demonstrates significant promise as an antibacterial agent in various in vivo models. The provided protocols and diagrams serve as a foundation for researchers to further investigate its therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to optimize dosing and delivery for different types of bacterial infections.

References

Application Notes and Protocols for Assessing Monolaurin's Antibiofilm Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolaurin, a monoester of lauric acid, is a naturally occurring compound recognized for its broad-spectrum antimicrobial properties. Of significant interest to the research and drug development community is its efficacy against bacterial biofilms, which are notoriously resistant to conventional antibiotics. These structured communities of bacteria are implicated in a wide array of chronic infections. This document provides detailed protocols for assessing the antibiofilm activity of this compound using the tissue culture plate method, a robust and high-throughput screening approach. The included methodologies cover the determination of minimum inhibitory concentration (MIC), biofilm inhibition, and eradication of pre-formed biofilms. Furthermore, protocols for quantifying biofilm metabolic activity and data on this compound's efficacy are presented.

Mechanism of Action

This compound's antibiofilm activity is multifaceted. A primary mechanism involves the disruption of the bacterial cell membrane's lipid bilayer, leading to increased permeability and cell lysis[1]. Additionally, this compound has been shown to interfere with signal transduction pathways essential for biofilm formation[2]. A key target in Staphylococcus aureus is the downregulation of the icaD gene, a critical component of the ica operon responsible for producing the polysaccharide intercellular adhesin (PIA), a major component of the biofilm matrix[2][3][4].

Data Presentation

Table 1: Antibiofilm Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
ParameterConcentration (µg/mL)Bacterial Strain(s)Reference(s)
Minimum Inhibitory Concentration (MIC)500 - 2000MRSA isolates[2][3]
IC₅₀ (Biofilm Inhibition)203.6MRSA isolates[2][3]
IC₅₀ (Pre-formed Biofilm Eradication)379.3MRSA isolates[2][3]
Table 2: Antibiofilm Activity of 1-Monolaurin against Staphylococcus epidermidis
ParameterConcentration (µg/mL)Bacterial Strain(s)Reference(s)
Biofilm Inhibitory Concentration 50 (BIC₅₀)26.669Clinical isolates of S. epidermidis[1]
Biofilm Eradication Concentration 50 (BEC₅₀)322.504Clinical isolates of S. epidermidis[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Bacterial culture (e.g., S. aureus, S. epidermidis)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (37°C)

  • Plate reader (optional, for OD measurement)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in TSB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in TSB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: 100 µL of TSB + 100 µL of bacterial inoculum (no this compound).

    • Negative Control: 200 µL of TSB (no bacteria).

    • Solvent Control: 100 µL of TSB with the highest concentration of the solvent used to dissolve this compound + 100 µL of bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation.

Materials:

  • Materials from Protocol 1

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 96% Ethanol

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the MIC protocol (Protocol 1).

  • Incubation for Biofilm Formation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Carefully discard the supernatant from each well. Wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells twice with 200 µL of sterile PBS.

  • Solubilization: Add 125 µL of 30% acetic acid or 96% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Analysis: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Protocol 3: Biofilm Eradication Assay (Crystal Violet Method)

This assay assesses the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • Same as Protocol 2

Procedure:

  • Biofilm Formation: In a 96-well plate, add 100 µL of bacterial suspension (0.5 McFarland) to 100 µL of TSB in each well. Incubate at 37°C for 24 hours to allow biofilm formation.

  • Washing: Discard the supernatant and wash the wells twice with 200 µL of sterile PBS.

  • This compound Treatment: Add 200 µL of various concentrations of this compound (prepared in TSB) to the wells with the pre-formed biofilms. Include a positive control (TSB without this compound) and a negative control (uninoculated TSB).

  • Incubation: Incubate the plate at 37°C for another 24 hours.

  • Quantification: Follow steps 3-8 from the Biofilm Inhibition Assay (Protocol 2) to stain, solubilize, and quantify the remaining biofilm.

Protocol 4: Quantification of Biofilm Metabolic Activity (XTT Assay)

This assay determines the viability of cells within the biofilm by measuring their metabolic activity.

Materials:

  • Pre-formed biofilms in a 96-well plate (from Protocol 3, step 2)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione or Phenazine methosulfate (PMS) solution

  • PBS

  • Microplate reader

Procedure:

  • Prepare Biofilms and Treat with this compound: Follow steps 1-4 of the Biofilm Eradication Assay (Protocol 3).

  • Washing: After treatment, discard the supernatant and wash the biofilms twice with sterile PBS.

  • XTT-Menadione Solution Preparation: Prepare a fresh solution of XTT in PBS (e.g., 0.5 mg/mL) and a menadione solution in a suitable solvent (e.g., acetone). Just before use, mix the XTT and menadione solutions.

  • Incubation with XTT: Add the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for a specified period (e.g., 2-5 hours).

  • Quantification: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.

  • Analysis: A decrease in absorbance in this compound-treated wells compared to the control indicates a reduction in metabolic activity and cell viability.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound's Antibiofilm Activity cluster_prep Preparation cluster_quant Quantification prep_mono Prepare this compound Stock mic_assay MIC Assay (Protocol 1) prep_mono->mic_assay inhibition_assay Biofilm Inhibition Assay (Protocol 2) prep_mono->inhibition_assay eradication_assay Biofilm Eradication Assay (Protocol 3) prep_mono->eradication_assay prep_bac Prepare Bacterial Inoculum prep_bac->mic_assay prep_bac->inhibition_assay prep_bac->eradication_assay cv_quant Crystal Violet Staining & Quantification inhibition_assay->cv_quant eradication_assay->cv_quant xtt_quant XTT Assay for Metabolic Activity (Protocol 4) eradication_assay->xtt_quant monolaurin_moa Proposed Mechanism of this compound's Antibiofilm Action on S. aureus cluster_membrane Cell Membrane Interaction cluster_biofilm Biofilm Formation Pathway This compound This compound membrane_disruption Disruption of Lipid Bilayer This compound->membrane_disruption Direct Interaction icaD icaD Gene Expression This compound->icaD Downregulates lysis Cell Lysis membrane_disruption->lysis ica_operon icaADBC Operon ica_operon->icaD pia Polysaccharide Intercellular Adhesin (PIA) Synthesis icaD->pia biofilm Biofilm Matrix Formation pia->biofilm

References

Application Notes and Protocols: Monolaurin as a Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of monolaurin as a food preservative, detailing its antimicrobial efficacy, mechanisms of action, and protocols for its application and evaluation.

Introduction

This compound, the monoglyceride of lauric acid, is a naturally occurring compound found in coconut oil and human breast milk.[1] It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[2][3] this compound exhibits broad-spectrum antimicrobial activity against various spoilage and pathogenic microorganisms, particularly Gram-positive bacteria, making it a promising natural alternative to synthetic food preservatives.[4][5] Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to increased permeability and cell death.[6]

Antimicrobial Efficacy of this compound

The effectiveness of this compound against foodborne bacteria is well-documented. It is particularly potent against Gram-positive bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis.[7][8] While less effective against Gram-negative bacteria on its own due to their protective outer membrane, its activity can be significantly enhanced when used in combination with chelating agents like ethylenediaminetetraacetic acid (EDTA).[9]

Data Presentation: Minimum Inhibitory and Bactericidal Concentrations

The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against common food spoilage and pathogenic bacteria. These values can vary depending on the specific strain, culture conditions, and testing methodology.

MicroorganismTest MethodMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusMicrotiter plate assay12.5-[7][10][11][12]
Staphylococcus aureusAgar dilution250 - 2000-[4]
Staphylococcus aureus (MRSA)Broth microdilution250 - 2000-[13]
Listeria monocytogenesBroth dilution3 - 1010 - 20[14][15]
Bacillus subtilisMicrotiter plate assay30-[7][10][11][12]
Escherichia coliMicrotiter plate assay25>4000[7][10][11][12]
Terribacillus aidingensis-25-[16]
Bacillus sporothermodurans-25-[16]
Paenibacillus sp.-25-[16]

Mechanism of Action

This compound's primary mode of antibacterial action is the disruption of the bacterial cell's plasma membrane. Due to its amphiphilic nature, this compound integrates into the lipid bilayer of the cell membrane.[6] This integration disrupts the membrane's structural integrity, leading to increased permeability. The loss of membrane potential and leakage of vital cellular components ultimately results in cell death.[6][17]

monolaurin_mechanism cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid This compound This compound Disruption Membrane Disruption & Increased Permeability This compound->Disruption Integrates into Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 1. Simplified signaling pathway of this compound's antimicrobial action.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.

Preparation of this compound Stock Solution

Due to this compound's limited solubility in water, a stock solution is typically prepared using a suitable solvent before being diluted in the test medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or ethanol (95%)

  • Sterile broth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • To prepare a stock solution, dissolve the this compound in a small volume of DMSO or ethanol. For example, dissolve 4 mg of this compound in 100 µL of pure DMSO.[4]

  • Vortex the mixture thoroughly until the this compound is completely dissolved.

  • Aseptically dilute the stock solution with the desired sterile broth medium to achieve the final working concentration. For instance, combine the 100 µL of this compound-DMSO stock with 1900 µL of TSB to get a 2 mg/mL solution with 5% DMSO.[4]

  • Prepare subsequent dilutions from this working solution. A negative control containing the same concentration of the solvent should be included in the experiments to account for any potential antimicrobial effects of the solvent itself.[4]

monolaurin_prep start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Solvent (e.g., DMSO, Ethanol) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex dilute Dilute with Sterile Broth to Working Concentration vortex->dilute end End dilute->end

Figure 2. Workflow for preparing this compound stock solution.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

  • This compound working solutions (serially diluted)

  • Sterile 96-well microtiter plates

  • Overnight culture of the test bacterium adjusted to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth.[18]

  • Sterile broth medium

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Solvent control (broth + solvent + inoculum)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the highest concentration of the this compound working solution to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculate each well (except the negative control) with 10 µL of the prepared bacterial suspension.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate. Also, include a solvent control.

  • Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[19] The optical density can also be measured using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and the wells with higher concentrations).

  • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at the optimal temperature for the test organism for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count.[15]

mic_mbc_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_plate Prepare 96-well plate with serial dilutions of this compound inoculate Inoculate with bacterial suspension prep_plate->inoculate incubate_mic Incubate (e.g., 37°C, 18-24h) inoculate->incubate_mic read_mic Read results (visual or OD) incubate_mic->read_mic mic_result Determine MIC read_mic->mic_result plate_from_mic Plate aliquots from clear MIC wells onto agar plates mic_result->plate_from_mic Use clear wells incubate_mbc Incubate agar plates plate_from_mic->incubate_mbc count_colonies Count colonies incubate_mbc->count_colonies mbc_result Determine MBC (≥99.9% killing) count_colonies->mbc_result

Figure 3. Experimental workflow for MIC and MBC determination.

Food System Challenge Study

A challenge study is conducted to determine the ability of a food product to support the growth of spoilage or pathogenic microorganisms.

General Protocol:

  • Product Preparation: Obtain the food product to be tested (e.g., ground meat, milk, beverage).

  • Inoculum Preparation: Prepare a cocktail of relevant spoilage or pathogenic bacteria (at least three to five strains). Adjust the inoculum to a target concentration (e.g., 10²-10³ CFU/g or mL).

  • Inoculation: Inoculate the food product with the bacterial cocktail and mix thoroughly to ensure even distribution.

  • Treatment: Treat the inoculated product with different concentrations of this compound. Include an untreated inoculated control.

  • Packaging and Storage: Package the samples under conditions that mimic commercial packaging and store them at the intended storage temperature (and abusive temperatures, if applicable).

  • Sampling and Analysis: At specified time intervals throughout the product's shelf life, take samples and perform microbial enumeration (e.g., plate counts) to determine the population of the challenge organisms.

  • Data Analysis: Plot the microbial population (log CFU/g or mL) against time to evaluate the effect of this compound on the growth or survival of the target bacteria.

Synergistic Applications

The antimicrobial activity of this compound can be enhanced by combining it with other food-grade antimicrobials.

  • With Nisin: this compound and nisin exhibit a synergistic effect, particularly against Gram-positive bacteria.[2][20] This combination can allow for lower concentrations of both preservatives to be used.

  • With EDTA: For Gram-negative bacteria, combining this compound with EDTA is highly effective. EDTA disrupts the outer membrane of Gram-negative bacteria, allowing this compound to access and disrupt the inner cell membrane.[1]

Considerations for Food Applications

The efficacy of this compound as a food preservative can be influenced by the food matrix.

  • Fat and Starch Content: High levels of fat or starch in a food product can reduce the antimicrobial effectiveness of this compound, likely due to partitioning of the this compound into the fat phase or interaction with starch molecules.[2][10]

  • Protein Content: The antibacterial activity of this compound is generally not affected by the presence of protein.[2][10]

  • pH: The inhibitory effect of this compound is often greater at lower pH values.[14]

Conclusion

This compound is a promising natural antimicrobial for food preservation, offering a safe and effective alternative to synthetic preservatives. Its efficacy can be optimized through careful consideration of the food matrix and by using it in combination with other antimicrobial agents. The protocols provided in these application notes offer a framework for researchers and developers to evaluate and implement this compound as a valuable tool in ensuring food safety and extending shelf life.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Monolaurin Concentration for In Vitro Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing monolaurin in in vitro antiviral research. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's antiviral activity?

A1: this compound, a monoglyceride derived from lauric acid, primarily exerts its antiviral effects by disrupting the lipid envelope of viruses.[1][2][3][4] This action leads to the disintegration of the viral membrane, thereby inactivating the virus and preventing its entry into host cells.[1][2] Additionally, this compound has been reported to interfere with later stages of the viral replication cycle, including virus assembly and maturation.[1][2]

Q2: Against which types of viruses is this compound most effective?

A2: this compound is most effective against enveloped viruses.[1][2] This is due to its mechanism of action, which targets the viral lipid envelope. Viruses that have been shown to be susceptible to this compound in vitro include Herpes Simplex Virus (HSV), Influenza A Virus, Cytomegalovirus (CMV), Vesicular Stomatitis Virus (VSV), and Seneca Valley Virus (SVV).[5][6]

Q3: How should I prepare this compound for in vitro assays?

A3: this compound is poorly soluble in aqueous solutions. To prepare stock solutions, it is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) before further dilution in cell culture media.[5] It is crucial to establish the maximum non-toxic dose (MNTD) of the solvent on the specific cell line being used in your experiments.[5]

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound is a balance between maximal antiviral efficacy and minimal cytotoxicity. It is essential to perform a dose-response study to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for the target virus and the 50% cytotoxic concentration (CC50) for the host cell line. The therapeutic index (TI), calculated as the ratio of CC50 to EC50/IC50, will help determine the optimal working concentration.

Q5: What are some common issues encountered when working with this compound in vitro?

A5: Common challenges include:

  • Solubility: As mentioned, this compound's poor water solubility can lead to precipitation in culture media. Using a solvent like DMSO and ensuring thorough mixing is crucial.

  • Cytotoxicity: At higher concentrations, this compound can be toxic to host cells.[7][8] It is imperative to determine the cytotoxicity profile of this compound on your specific cell line using assays like the MTT assay.

  • Inconsistent Results: Variability in this compound preparations, cell culture conditions, and viral titers can lead to inconsistent results. Maintaining standardized protocols and using high-quality reagents are essential for reproducibility.

Data Presentation: In Vitro Antiviral Efficacy of this compound

The following tables summarize the effective concentrations of this compound against various enveloped viruses from in vitro studies.

Table 1: Antiviral Activity of this compound Against Various Enveloped Viruses

VirusCell LineAssay TypeEffective Concentration% Inhibition / EffectReference
Seneca Valley Virus (SVV)BHK-21CCK-812.5 - 100 µg/mLUp to 80% inhibition[5][6]
Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction0.51% (v/v) of virgin coconut oil (rich in lauric acid)IC50[9]
Herpes Simplex Virus-2 (HSV-2)VeroPlaque Reduction1.20% (v/v) of virgin coconut oil (rich in lauric acid)IC50[9]
Influenza A Virus (H1N1)MDCKNot Specified0.1-0.2% (w/w) in formulation>99.99% efficacy[10]
14 Enveloped VirusesVariousVirucidal Assay1% in reaction mixture>99.9% reduction in infectivity[11][12]

Table 2: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeCC50 / Toxic ConcentrationReference
HEKn (primary epidermal keratinocytes)MTT> 32 µg/mL[8]
Dermal fibroblastsMTT> 32 µg/mL[8]
HGF-1 (fibroblasts)Not SpecifiedToxic at 25 µM (6.8 µg/mL)[7]
OBA-9 (keratinocytes)Not SpecifiedToxic at 25 µM (6.8 µg/mL)[7]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the non-toxic limit for the cells.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as vehicle controls and wells with untreated cells as a negative control.

    • Incubate the plate for 24-72 hours, depending on the cell doubling time.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the CC50 value.

2. Plaque Reduction Assay

This assay is used to determine the effect of this compound on the ability of a virus to form plaques.

  • Materials:

    • 6-well or 12-well cell culture plates

    • Confluent monolayer of susceptible host cells

    • Virus stock of known titer (PFU/mL)

    • This compound dilutions

    • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

    • Staining solution (e.g., crystal violet)

  • Procedure:

    • Seed host cells in multi-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus stock.

    • In a separate plate or tubes, pre-incubate the virus dilutions with equal volumes of this compound dilutions for 1 hour at 37°C. Include a virus-only control.

    • Wash the cell monolayers with PBS and infect with 100 µL of the virus-monolaurin mixtures.

    • Allow the virus to adsorb for 1 hour at 37°C.

    • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

    • Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 or IC50 value.

3. TCID50 Assay (Tissue Culture Infectious Dose 50%)

This endpoint dilution assay measures the amount of virus required to infect 50% of the inoculated cell cultures.

  • Materials:

    • 96-well cell culture plates

    • Susceptible host cells

    • Virus stock

    • This compound dilutions

    • Complete culture medium

  • Procedure:

    • Seed host cells in a 96-well plate.

    • Prepare ten-fold serial dilutions of the virus stock.

    • In a separate plate, mix each virus dilution with an equal volume of the desired this compound concentration. Include a virus-only control.

    • Infect replicate wells (typically 8) of the host cells with 100 µL of each virus-monolaurin mixture.

    • Incubate the plate for 5-7 days and observe for cytopathic effect (CPE) daily.

    • Record the number of positive (showing CPE) and negative wells for each dilution.

    • Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method. The antiviral effect is determined by the reduction in the TCID50 titer in the presence of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Monolaurin_Antiviral_Mechanism cluster_virus_interaction Viral Infection Stages cluster_monolaurin_action This compound's Points of Intervention cluster_host_response Host Cell Signaling Virus Enveloped Virus Entry Viral Entry Virus->Entry Attachment & Fusion HostCell Host Cell Replication Replication & Assembly Entry->Replication PRR Pattern Recognition Receptors (PRRs) Entry->PRR Viral PAMPs recognition Budding Viral Budding Replication->Budding This compound This compound EnvelopeDisruption Disruption of Viral Envelope This compound->EnvelopeDisruption InhibitAssembly Inhibition of Assembly & Maturation This compound->InhibitAssembly SignalingPathways NF-κB, MAPK, IRF Signaling Pathways This compound->SignalingPathways Modulates EnvelopeDisruption->Virus Inactivates Virus InhibitAssembly->Replication Interferes with PRR->SignalingPathways CytokineProduction Pro-inflammatory Cytokine Production SignalingPathways->CytokineProduction SignalingPathways->CytokineProduction Inhibits InterferonResponse Interferon (IFN) Response SignalingPathways->InterferonResponse SignalingPathways->InterferonResponse Potentially enhances Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Solution (in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Prep_this compound->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction or TCID50) Prep_this compound->Antiviral Prep_Cells Culture Host Cells Prep_Cells->Cytotoxicity Prep_Cells->Antiviral Prep_Virus Prepare Virus Stock Prep_Virus->Antiviral Calc_EC50 Calculate EC50 / IC50 Cytotoxicity->Calc_EC50 Antiviral->Calc_EC50 Calc_TI Calculate Therapeutic Index (TI = CC50 / EC50) Calc_EC50->Calc_TI Conclusion Determine Optimal Concentration Calc_TI->Conclusion

References

Technical Support Center: Overcoming Monolaurin Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with monolaurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound's poor aqueous solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions for my experiments?

A1: this compound, a monoglyceride of lauric acid, is a lipophilic molecule, meaning it is fat-soluble rather than water-soluble. Its chemical structure gives it a low solubility in water, leading to precipitation or the formation of a non-homogenous suspension in aqueous buffers and cell culture media. This insolubility can significantly impact the accuracy and reproducibility of experimental results.

Q2: What are the common methods to solubilize this compound for in vitro experiments?

A2: There are several effective methods to overcome the insolubility of this compound:

  • Co-Solvent Systems: Using a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the this compound before diluting it into the aqueous experimental medium.

  • Surfactant-Aided Dispersion: Employing non-ionic surfactants like Tween 80 to help disperse the this compound in the aqueous phase.

  • Nanoformulations: Creating nano-sized delivery systems, such as nanoemulsions or solid lipid nanoparticles (SLNs), to encapsulate this compound and improve its dispersibility and stability in aqueous solutions.

  • Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, to facilitate its delivery in aqueous environments.

Troubleshooting Guides

Method 1: Co-Solvent System (e.g., DMSO or Ethanol)

Issue: My this compound precipitates when I add the DMSO/ethanol stock solution to my cell culture media or buffer.

  • Cause 1: Final solvent concentration is too low. The aqueous medium cannot maintain the solubility of this compound as the organic solvent is diluted.

  • Solution 1: Prepare a more concentrated stock solution in your co-solvent. This allows you to add a smaller volume to your final aqueous solution, keeping the final co-solvent concentration as high as is tolerable for your experiment while minimizing the risk of precipitation.[1][2]

  • Solution 2: Perform a stepwise dilution. Instead of adding the stock directly to the final volume of media, add the stock to a smaller volume of media first, mix well, and then bring it up to the final volume.[3]

  • Solution 3: Warm the aqueous medium slightly before adding the this compound stock solution. This can temporarily increase the solubility. Ensure the temperature is compatible with your experimental setup.

  • Cause 2: The final concentration of this compound is above its solubility limit in the final solvent mixture.

  • Solution: Determine the maximum tolerable final concentration of the co-solvent (e.g., DMSO is often kept below 0.5% in cell culture to avoid cytotoxicity) and then establish the maximum soluble concentration of this compound at that co-solvent percentage.[3]

Issue: I am observing cytotoxicity in my cell-based assays.

  • Cause: The concentration of the organic co-solvent (e.g., DMSO) is too high. Most cell lines can tolerate up to 0.5% DMSO, but primary cells can be more sensitive.[3]

  • Solution 1: Run a dose-response curve for the co-solvent alone on your specific cell line to determine the highest non-toxic concentration.

  • Solution 2: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the co-solvent used to deliver the this compound. This allows you to differentiate between the effects of the this compound and the solvent.

Method 2: Surfactant-Aided Dispersion (e.g., Tween 80)

Issue: My this compound solution is cloudy or separates over time.

  • Cause: The concentration of the surfactant is not optimal. Insufficient surfactant will not adequately disperse the this compound, while excessive amounts can lead to micelle formation that may not be desirable.

  • Solution: Optimize the concentration of Tween 80. Studies have shown that a 1% Tween 80 solution can significantly enhance the solubility of hydrophobic compounds.[4] Start with a concentration in this range and adjust as needed based on visual observation and stability over time.

Method 3: Nanoformulations (Nanoemulsions/Solid Lipid Nanoparticles)

Issue: The particle size of my nanoemulsion is too large or the Polydispersity Index (PDI) is high.

  • Cause 1: Inefficient homogenization. The energy input may not be sufficient to break down the oil droplets to the nano-scale.

  • Solution 1: Increase the homogenization pressure or the number of homogenization cycles. For ultrasonication, increase the power or duration.

  • Cause 2: Improper ratio of oil, surfactant, and co-surfactant. The formulation is not optimized for spontaneous or efficient emulsification.

  • Solution 2: Systematically vary the ratios of the oil phase (containing this compound), surfactant, and co-surfactant to find the optimal formulation. Ternary phase diagrams can be a useful tool for this optimization.

Issue: My nanoemulsion is unstable and shows signs of creaming or phase separation over time.

  • Cause: Ostwald ripening, flocculation, or coalescence. These are common instability mechanisms in nanoemulsions.[5][6][7]

  • Solution 1: Optimize the surfactant and co-surfactant combination to provide a stable interfacial film around the oil droplets.

  • Solution 2: Store the nanoemulsion at a consistent, cool temperature (e.g., 4°C) to slow down degradation processes.[8]

  • Solution 3: Ensure the particle size is as small and uniform as possible (low PDI), as this can improve kinetic stability.[9]

Method 4: Liposomal Formulations

Issue: The encapsulation efficiency of this compound in my liposomes is low.

  • Cause 1: Unfavorable lipid composition. The ratio of phospholipids (e.g., phosphatidylcholine) to cholesterol can affect the rigidity and loading capacity of the lipid bilayer.[10]

  • Solution 1: Optimize the molar ratio of phosphatidylcholine to cholesterol. A common starting point is a 2:1 ratio.[4] Varying this ratio can influence the encapsulation of lipophilic drugs like this compound.

  • Cause 2: The initial drug-to-lipid ratio is too high. The lipid bilayer has become saturated with this compound.

  • Solution 2: Decrease the initial amount of this compound relative to the total lipid content. Experiment with different drug-to-lipid ratios to find the optimal loading capacity.[11]

  • Cause 3: The preparation method is not optimal. Factors like hydration time, temperature, and sonication/extrusion parameters can impact encapsulation.

  • Solution 3: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids.[12] Optimize the number of extrusion cycles or sonication time to achieve unilamellar vesicles with efficient encapsulation.

Data Presentation: Comparison of Solubilization Methods

MethodTypical Co-Solvent/Surfactant ConcentrationAchievable this compound ConcentrationAdvantagesDisadvantages
DMSO Co-Solvent < 0.5% for cell culture[3]Dependent on final DMSO %Simple, quick preparationPotential for cytotoxicity, precipitation upon dilution[1][2]
Ethanol Co-Solvent Variable, cell-line dependentDependent on final ethanol %Less toxic than DMSO for some applicationsCan still cause precipitation, potential for cellular effects
Tween 80 ~1% (w/v)[4][13]Formulation dependentLow toxicity, effective emulsifierMay interfere with some biological assays
Nanoemulsions/SLNs Formulation dependentHigh loading capacity possibleHigh stability, improved bioavailabilityMore complex preparation, requires specialized equipment
Liposomes Formulation dependentHigh encapsulation possibleBiocompatible, targeted delivery potentialComplex preparation, potential for leakage

Characterization of this compound Formulations

Formulation TypeKey ParametersTypical Values
Nanoemulsion (Self-Nanoemulsifying) Droplet Size, Polydispersity Index (PDI)17-140 nm, PDI < 0.3[3][14]
Solid Lipid Nanoparticles (SLN) Particle Size, PDI, Entrapment Efficiency~292 nm, PDI ~1.0 (can be high), High EE possible[15]
Liposomes Vesicle Size, PDI, Encapsulation Efficiency (%)100-250 nm, PDI < 0.2, 30-90% (highly dependent on formulation)[9][10][16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add pure, cell-culture grade DMSO to achieve a high concentration stock solution (e.g., 100 mM).

  • Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • For use in cell culture, perform a serial dilution of the stock solution into your culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).

  • Always prepare a vehicle control with the same final concentration of DMSO in the culture medium.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a method for preparing ferrous sulfate-loaded SLNs using a this compound-rich fat matrix.[15]

  • Preparation of the Oil Phase: Melt a mixture of stearic acid and this compound-rich fat (e.g., 60:40 w/w) at a temperature above the melting point of the lipids.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution with a surfactant (e.g., Tween 80) and heat to the same temperature as the oil phase.

  • Formation of the Primary Emulsion: Add the aqueous phase to the melted oil phase and homogenize at high speed to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid matrix to solidify, forming the SLNs.

  • Characterization: Characterize the SLNs for particle size, PDI, and entrapment efficiency using appropriate techniques (e.g., Dynamic Light Scattering and centrifugation methods).

Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
  • Lipid Film Preparation: Dissolve this compound, phosphatidylcholine (PC), and cholesterol (e.g., in a 2:1 molar ratio of PC to cholesterol) in an organic solvent such as chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Add an aqueous buffer (e.g., PBS) to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Removal of Unencapsulated this compound: Separate the liposomes from the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Determine the vesicle size, PDI, and encapsulation efficiency of the final liposomal formulation.

Mandatory Visualizations

Experimental Workflow: Solubilizing this compound for a Cell-Based Assay

experimental_workflow cluster_prep Preparation of this compound Formulation cluster_methods Choose Solubilization Method cluster_assay Cell-Based Assay cluster_controls Essential Controls start This compound Powder co_solvent Dissolve in Co-Solvent (DMSO) start->co_solvent Method 1 nano Prepare Nanoemulsion/SLN start->nano Method 2 lipo Prepare Liposomes start->lipo Method 3 dilute Dilute in Cell Culture Medium co_solvent->dilute nano->dilute lipo->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze vehicle Vehicle Control (e.g., Medium + DMSO) vehicle->treat untreated Untreated Cells untreated->treat

Caption: Workflow for preparing and using this compound in cell-based experiments.

Signaling Pathway: Potential Inhibition of NF-κB by this compound

This compound has been suggested to modulate immune responses, and one key pathway involved in inflammation is the NF-κB signaling cascade. While the exact mechanism of this compound's interaction is still under investigation, it may interfere with upstream signaling components that lead to NF-κB activation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nfkb Inactive NF-κB Complex cluster_nucleus Nuclear Events stimulus e.g., PAMPs (LPS) tlr TLR4 stimulus->tlr myD88 MyD88 tlr->myD88 irak IRAKs myD88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk nfkb_complex p50/p65 + IκBα ikk->nfkb_complex Phosphorylates IκBα nfkb_active Active p50/p65 nfkb_complex->nfkb_active IκBα Degradation nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->gene_transcription This compound This compound This compound->ikk Potential Inhibition

Caption: Potential mechanism of this compound inhibiting the NF-κB signaling pathway.

References

Technical Support Center: Working with Monolaurin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monolaurin in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound, also known as glycerol monolaurate, is a monoglyceride derived from lauric acid, a medium-chain fatty acid found in coconut oil and human breast milk. In research, it is widely investigated for its broad-spectrum antimicrobial, antiviral, and anti-inflammatory properties. Its mechanisms of action include the disruption of the lipid membranes of pathogens and modulation of host immune responses.[1][2]

Q2: What are the challenges of using this compound in cell culture?

A2: The primary challenge of working with this compound is its low solubility in aqueous solutions, including cell culture media.[3] This can lead to precipitation, which can affect experimental reproducibility and cell health.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its lipophilic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Common solvents include dimethyl sulfoxide (DMSO) and ethanol.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of the solvent in the cell culture medium.

Q4: What is the recommended final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium?

A4: The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced cytotoxicity. A common recommendation is to keep the final DMSO or ethanol concentration at or below 0.1% (v/v). However, the tolerance can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.

Q5: What are typical working concentrations of this compound in cell culture?

A5: The effective concentration of this compound can vary widely depending on the cell type and the biological effect being studied. For antimicrobial and antiviral assays, concentrations can range from the low micromolar (µM) to the low millimolar (mM) range. For immunomodulatory effects, concentrations are often in the lower µM range. For example, some studies have used concentrations around 25-50 µM for anti-inflammatory effects, while others have reported IC50 values for cytotoxicity in cancer cell lines, such as 80 µg/mL for MCF-7 cells.[6][7] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental setup through a dose-response experiment.

Troubleshooting Guide: Preventing this compound Precipitation

Problem: I've added my this compound stock solution to the cell culture medium, and I see a precipitate.

This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps you can take:

Solution 1: Optimize Stock Solution and Dilution Technique

  • Ensure Complete Dissolution of Stock: Make sure your this compound is fully dissolved in the organic solvent before adding it to the medium. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[4]

  • Pre-warm the Medium: Adding a cold stock solution to warm medium can sometimes induce precipitation. Ensure both your stock solution and culture medium are at the same temperature (e.g., 37°C) before mixing.

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of medium, perform serial dilutions in smaller volumes of medium.

  • Vortex While Adding: Add the this compound stock solution dropwise to the medium while vortexing or gently swirling to ensure rapid and even dispersion.

Solution 2: Utilize a Carrier Protein (BSA)

Bovine Serum Albumin (BSA) can be used to complex with fatty acids and other lipophilic molecules, increasing their stability and bioavailability in aqueous solutions.[1][7][8]

  • Protocol: Prepare a fatty acid-free BSA solution in your cell culture medium. Gently mix your this compound stock solution with the BSA-containing medium and allow it to complex, often with gentle agitation at 37°C for at least 30 minutes to an hour, before adding to your cells.[8] The molar ratio of this compound to BSA is a critical parameter to optimize.

Solution 3: Employ Surfactants

Certain non-ionic surfactants can help to maintain the solubility of lipophilic compounds in aqueous solutions.

  • Sucrose Monolaurate: For some applications, the addition of a small amount of a solubilizer like sucrose monolaurate has been shown to improve the solubility of this compound in aqueous solutions.[1]

  • Pluronic F-127: Biocompatible detergents like Pluronic F-127 have been used to increase the solubility of lipophilic compounds in cell culture, but be aware that this may alter the bioavailability of this compound.

Solution 4: Adjust the Final Concentration

If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium.

  • Dose-Response Curve: Perform a dose-response experiment to determine the maximum concentration of this compound that remains soluble in your medium under your experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature (°C)Notes
WaterPractically insoluble (6 mg/L)25[3]
DMSO12.5 mg/mL (45.55 mM)Not SpecifiedUltrasonic and warming to 60°C may be required.[4]
MethanolSolubleNot Specified[9]
Chloroform50 mg/mLNot Specified[9]
EthanolSolubleNot SpecifiedOften used as a solvent for stock solutions.[5]

Table 2: Reported Cytotoxic and Effective Concentrations of this compound in a Cancer Cell Line

Cell LineAssayConcentrationEffectReference
MCF-7 (Human Breast Cancer)MTT Assay80 µg/mLIC50[6]
MCF-10A (Normal Breast)MTT Assay20-120 µg/mLNo significant cytotoxicity[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile, conical tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Gently warm the solution to 37°C and vortex until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Cytotoxicity Assay using MTT

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of your this compound stock solution in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the no-treatment control.

Mandatory Visualizations

Monolaurin_Preparation_Workflow Workflow for Preparing this compound for Cell Culture cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_alternative Alternative Solubilization A Weigh this compound Powder B Dissolve in DMSO or Ethanol A->B C Vortex and/or Warm to 37°C B->C D Store at -20°C in Aliquots C->D F Add Stock Solution Dropwise while Vortexing D->F E Pre-warm Cell Culture Medium E->F G Final Dilution for Cell Treatment F->G H Prepare Medium with Fatty Acid-Free BSA I Complex this compound with BSA H->I I->G

Caption: Workflow for preparing this compound solutions for cell culture experiments.

Monolaurin_Troubleshooting_Logic Troubleshooting this compound Precipitation Start Precipitation Observed in Cell Culture Medium Q1 Is the stock solution fully dissolved? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the medium pre-warmed and mixed during addition? A1_Yes->Q2 Sol1 Warm and vortex stock solution. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the final concentration too high? A2_Yes->Q3 Sol2 Pre-warm medium and add stock dropwise while vortexing. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Lower the final concentration. A3_Yes->Sol3 Sol4 Consider using a carrier protein (BSA) or a surfactant. A3_No->Sol4

Caption: A logical guide to troubleshooting this compound precipitation in cell culture.

Monolaurin_Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane Interaction cluster_inflammatory Inflammatory Signaling This compound This compound Membrane Disruption of Pathogen Lipid Bilayer This compound->Membrane Direct Effect NFkB_path NF-κB Pathway This compound->NFkB_path Modulates MAPK_path MAPK Pathway This compound->MAPK_path Modulates IKK IKK NFkB_path->IKK ? ERK ERK MAPK_path->ERK ? JNK JNK MAPK_path->JNK ? p38 p38 MAPK_path->p38 ? p65 p65 Nuclear Translocation IKK->p65 ? Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) p65->Cytokines ERK->Cytokines JNK->Cytokines p38->Cytokines

Caption: Overview of potential signaling pathways affected by this compound. Direct molecular targets are still under investigation.

References

Stabilizing monolaurin emulsions for consistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stabilizing Monolaurin Emulsions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and consistency of this compound emulsions in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used as an emulsifier?

This compound, also known as glyceryl laurate, is a monoglyceride derived from lauric acid and glycerol.[1] It is a non-ionic surfactant and emulsifier used in the food, pharmaceutical, and cosmetic industries.[2][3] Its amphiphilic nature, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail, allows it to reduce the interfacial tension between oil and water, thereby stabilizing emulsions.[4]

2. What is the HLB value of this compound and what type of emulsion does it favor?

The Hydrophilic-Lipophilic Balance (HLB) value of this compound is approximately 5.92.[5] Emulsifiers with a low HLB value (typically in the range of 3-6) are more lipophilic and are effective at forming water-in-oil (W/O) emulsions.[6]

3. Can this compound be used to create oil-in-water (O/W) emulsions?

While this compound's low HLB value makes it more suitable for W/O emulsions, it can be used to formulate O/W emulsions, especially when combined with a high-HLB co-emulsifier. The overall HLB of the emulsifier blend can be adjusted to favor the formation of a stable O/W emulsion.

4. What are the common signs of an unstable this compound emulsion?

Instability in this compound emulsions can manifest in several ways:

  • Creaming: The upward movement of dispersed oil droplets, forming a concentrated layer on the surface. This is often reversible with gentle mixing.[7][8]

  • Sedimentation: The downward movement of dispersed droplets, which is the opposite of creaming.[7]

  • Flocculation: The clumping of oil droplets without merging, which can be a precursor to coalescence. This can sometimes be reversed by agitation.[7][8]

  • Coalescence: The irreversible merging of smaller droplets into larger ones, leading to a visible separation of the oil and water phases.[7][8]

  • Phase Inversion: The emulsion inverts from O/W to W/O or vice versa.

  • Breaking: Complete and irreversible separation of the oil and water phases.[9]

5. What is a typical concentration range for this compound in an emulsion?

The optimal concentration of this compound depends on the specific formulation, including the oil phase concentration and the presence of co-emulsifiers. As a starting point, concentrations can range from 1% to 5% of the total emulsion weight. In one study, a 1.2% concentration of a similar emulsifier, triglycerol monolaurate, was found to be optimal for an O/W emulsion.[10]

Troubleshooting Guides

Issue 1: Creaming or Sedimentation

Q: My this compound emulsion shows a distinct layer of cream at the top after a short period. What is causing this and how can I fix it?

A: Creaming is caused by the density difference between the oil and water phases, leading to the upward migration of oil droplets. Here are several strategies to prevent creaming:

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved by increasing the homogenization pressure or the number of homogenization cycles.[7][11] Be cautious not to over-homogenize, as this can sometimes lead to instability.[4]

  • Increase Continuous Phase Viscosity: A more viscous continuous (water) phase will slow the movement of the oil droplets. Consider adding a thickening agent or stabilizer like xanthan gum to the aqueous phase.[7][12]

  • Optimize Oil-to-Water Ratio: Adjusting the ratio of the oil and water phases can impact stability. Sometimes, increasing the volume of the dispersed phase can increase viscosity and reduce creaming.[4]

Issue 2: Coalescence and Phase Separation

Q: The oil and water in my this compound emulsion are separating into distinct layers. What is happening and how can I prevent it?

A: Coalescence is the irreversible merging of droplets, leading to phase separation. It indicates a failure of the emulsifier to maintain a stable interface.

  • Insufficient Emulsifier Concentration: There may not be enough this compound to adequately cover the surface of all the oil droplets. Try incrementally increasing the this compound concentration.[7]

  • Inappropriate HLB Value: For an O/W emulsion, the HLB of the emulsifier system may be too low. Consider adding a high-HLB co-emulsifier like Tween 80 or lecithin to increase the overall HLB of the system.[13][14]

  • pH Imbalance: The pH of the aqueous phase can affect the stability of the emulsion. For non-ionic surfactants like this compound, extreme pH values can sometimes lead to instability. It is advisable to measure and adjust the pH of the aqueous phase before emulsification.[15]

  • High Temperature: Elevated temperatures can increase the kinetic energy of the droplets, promoting collisions and coalescence. Prepare and store the emulsion at a controlled, moderate temperature.[16]

  • Ionic Strength: High concentrations of electrolytes in the aqueous phase can sometimes disrupt the stability of non-ionic emulsions. If possible, use deionized water and minimize the addition of salts.[1]

Issue 3: Inconsistent Experimental Results

Q: I am getting variable results between batches of my this compound emulsion. How can I improve consistency?

A: Inconsistent results are often due to variations in the preparation process.

  • Standardize Your Protocol: Ensure all parameters are kept constant between batches, including ingredient concentrations, temperatures of the oil and water phases, mixing speed and duration, and homogenization pressure and cycles.

  • Order of Addition: The order in which you add the phases can be critical. For an O/W emulsion, a common method is to slowly add the oil phase to the aqueous phase with continuous stirring.[17]

  • Temperature Control: The temperature of both the oil and water phases should be controlled and consistent during emulsification. If using solid lipids or waxes, the water phase should be a few degrees warmer than the oil phase to prevent premature crystallization.[17]

  • Homogenization Parameters: The pressure and number of cycles in a high-pressure homogenizer directly impact droplet size and, consequently, stability. Use a fixed and optimized setting for these parameters.[5][18]

Data Presentation

Table 1: Physicochemical and Emulsifying Properties of this compound

PropertyValueReference
Saponification Value193.6 ± 0.83 mg KOH/g[19]
HLB Value5.92[5]
Emulsion Capacity93.66 ± 1.85%[5]
Emulsion Stability89.54 ± 3.36%[5]

Table 2: Effect of Emulsifier Type on O/W Emulsion Stability (TSI Value)

EmulsifierTurbiscan Stability Index (TSI)Mean Droplet Size (nm)Reference
Triglycerol Monolaurate0.85~260[10][20]
Lecithin1.15Slightly larger than Triglycerol Monolaurate[20]
Tween 801.20Slightly larger than Triglycerol Monolaurate[20]
Lower TSI values indicate greater stability.

Experimental Protocols

Protocol 1: Preparation of a Stable 5% Oil-in-Water (O/W) this compound Emulsion

This protocol provides a general method for preparing a stable O/W emulsion using this compound, which can be adapted for specific research needs.

Materials:

  • This compound

  • Co-emulsifier (e.g., Tween 80)

  • Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)

  • Deionized Water

  • Preservative (if required for long-term storage)

Equipment:

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • High-pressure homogenizer

  • Beakers and magnetic stirrer

  • Water bath or hot plate

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, combine deionized water (e.g., 90% w/w) and the high-HLB co-emulsifier (e.g., Tween 80, 1-2% w/w).

    • If a preservative is used, add it to the aqueous phase.

    • Gently heat the aqueous phase to 70-75°C while stirring until all components are dissolved.

  • Prepare the Oil Phase:

    • In a separate beaker, combine the oil (e.g., 5% w/w MCT oil) and this compound (e.g., 2-3% w/w).

    • Heat the oil phase to 70-75°C while stirring until the this compound is completely melted and dispersed.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed.

    • Continue mixing for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Set the homogenization pressure (e.g., 500-1000 bar) and the number of cycles (e.g., 3-5 cycles). These parameters should be optimized for your specific formulation and equipment.[5][18]

    • Ensure the temperature of the emulsion is controlled during homogenization, using a cooling system if necessary.

  • Cooling:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring.

  • Characterization:

    • Evaluate the emulsion for stability, droplet size, and zeta potential.

Protocol 2: Characterization of this compound Emulsions

1. Droplet Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the droplet size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute the emulsion sample with deionized water.

    • Inject the diluted sample into the specific cell for zeta potential measurement.

    • The instrument applies an electric field and measures the velocity of the droplets.

    • The zeta potential is calculated from the electrophoretic mobility. A zeta potential value greater than |30| mV generally indicates good electrostatic stability.[2]

3. Stability Assessment:

  • Visual Observation: Monitor the emulsion for signs of instability (creaming, coalescence, phase separation) over a set period at different storage temperatures (e.g., 4°C, 25°C, 40°C).

  • Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 15 minutes) to accelerate instability. A stable emulsion should not show any phase separation.[21]

  • Turbiscan Analysis: Use a Turbiscan instrument to measure backscattering and transmission profiles of the emulsion over time, which provides a quantitative measure of stability (TSI).[10]

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emuls Emulsification cluster_char Characterization A Aqueous Phase (Water + Co-emulsifier) C Pre-emulsification (High-Shear Mixing) A->C B Oil Phase (Oil + this compound) B->C D Homogenization (High-Pressure) C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential D->F G Stability Assessment (Visual, Centrifugation) D->G

Caption: A typical experimental workflow for preparing and characterizing a this compound emulsion.

Troubleshooting_Workflow cluster_instability Identify Instability Type cluster_solutions_creaming Solutions for Creaming cluster_solutions_coalescence Solutions for Coalescence start Observe Emulsion Instability creaming Creaming/ Sedimentation start->creaming coalescence Coalescence/ Phase Separation start->coalescence sol1_cream Increase Homogenization (Pressure/Cycles) creaming->sol1_cream sol2_cream Increase Aqueous Phase Viscosity creaming->sol2_cream sol3_cream Optimize Oil/Water Ratio creaming->sol3_cream sol1_coal Increase Emulsifier Concentration coalescence->sol1_coal sol2_coal Add High-HLB Co-emulsifier coalescence->sol2_coal sol3_coal Adjust pH to Neutral coalescence->sol3_coal sol4_coal Control Temperature coalescence->sol4_coal end Stable Emulsion sol1_cream->end sol2_cream->end sol3_cream->end sol1_coal->end sol2_coal->end sol3_coal->end sol4_coal->end

References

Troubleshooting Monolaurin Antibacterial Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in monolaurin antibacterial assays.

Troubleshooting Guide

Issue 1: No or Low Antibacterial Activity Observed

Possible Cause 1: this compound Solubility Issues

This compound has low water solubility, which can lead to precipitation in aqueous media and an actual concentration lower than intended.

  • Solution:

    • Prepare a stock solution of this compound in a suitable solvent before diluting it in the assay medium. Commonly used solvents include ethanol and dimethyl sulfoxide (DMSO).[1]

    • Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid solvent-induced bacterial growth inhibition or toxicity.[2]

    • When dissolving, gentle heating (e.g., 35°C to 60°C) can aid in the dissolution of this compound.[3]

    • Visually inspect for any precipitation after adding this compound to the broth. If precipitation occurs, reconsider the solvent or the final concentration.

Possible Cause 2: Inappropriate Assay Method

The disk diffusion method may not be suitable for this compound due to its low diffusibility in agar.[4] This can result in no visible zone of inhibition even if the compound is active.

  • Solution:

    • Utilize broth-based methods such as the broth microdilution or macrodilution assays to determine the Minimum Inhibitory Concentration (MIC).[4][5] These methods ensure direct contact between the bacteria and this compound in a liquid suspension.

Possible Cause 3: Bacterial Resistance

While this compound has broad-spectrum activity, some bacteria, particularly Gram-negative bacteria, are inherently less susceptible.[6][7]

  • Solution:

    • Verify the susceptibility of your bacterial strain by including a positive control with a known susceptible strain.

    • For Gram-negative bacteria, consider using this compound in combination with a chelating agent like EDTA, which can enhance its activity by disrupting the outer membrane.[7]

Issue 2: Inconsistent or Not Reproducible MIC Values

Possible Cause 1: Variability in Inoculum Preparation

The density of the bacterial inoculum is a critical factor for reproducible MIC results. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs.[5]

  • Solution:

    • Standardize the inoculum preparation. The recommended final inoculum density for broth microdilution is approximately 5 x 10^5 CFU/mL.[8]

    • Use a McFarland turbidity standard (typically 0.5) to adjust the initial bacterial suspension.[9]

    • Perform a colony count of the inoculum to verify its density.[8]

Possible Cause 2: Interference from Assay Media Components

The antibacterial activity of this compound can be inhibited by certain components in the culture medium.

  • Solution:

    • Be aware that the presence of lipids or starch in the growth medium can reduce the effectiveness of this compound.[7][10]

    • Whenever possible, use a standard, defined medium like Mueller-Hinton Broth (MHB) for susceptibility testing. If a complex medium is required for bacterial growth, be consistent with its composition across all experiments.

Possible Cause 3: Influence of pH

The antibacterial activity of this compound is pH-dependent, with increased efficacy observed at a more acidic pH.[6]

  • Solution:

    • Measure and record the pH of your assay medium. A decrease in pH from 7.0 to 5.0 can significantly reduce the MIC of this compound against some bacteria.[11]

    • Ensure the pH of the medium is consistent across all experiments to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for antibacterial assays?

A1: Ethanol and DMSO are commonly used solvents for dissolving this compound.[1] It is crucial to prepare a concentrated stock solution and then dilute it into the assay medium to ensure the final solvent concentration is minimal (ideally ≤1%) to avoid any independent effect on bacterial growth.[2]

Q2: Why am I not seeing a zone of inhibition in my disk diffusion assay?

A2: The absence of a zone of inhibition does not necessarily mean this compound is inactive.[12] this compound has poor diffusibility in agar, which is a requirement for this assay.[4] It is recommended to use a broth dilution method to determine its antibacterial activity.

Q3: Is this compound more effective against Gram-positive or Gram-negative bacteria?

A3: this compound is generally more effective against Gram-positive bacteria.[6][13] The outer membrane of Gram-negative bacteria can act as a barrier, reducing the susceptibility to this compound.[7]

Q4: How can I improve the activity of this compound against Gram-negative bacteria?

A4: The activity of this compound against Gram-negative bacteria can be enhanced by using it in combination with a chelating agent such as EDTA.[7] EDTA disrupts the outer membrane of Gram-negative bacteria, allowing this compound to reach its target, the cytoplasmic membrane.

Q5: What is the expected MIC range for this compound?

A5: The MIC of this compound can vary widely depending on the bacterial species and the specific assay conditions. For susceptible Gram-positive bacteria like Staphylococcus aureus, MIC values have been reported to be as low as 12.5 µg/mL.[7][10] For some Gram-negative bacteria, the MIC can be significantly higher.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

BacteriumStrainAssay MethodMediumMIC (µg/mL)Reference
Staphylococcus aureusATCC 14154 & 14775Broth microdilution-250[14]
Staphylococcus aureus-Microtiter plate assay-12.5[10]
Escherichia coli-Microtiter plate assay-25[7][10]
Bacillus subtilis-Microtiter plate assay-30[7][10]
Listeria monocytogenes4 strainsBroth dilutionTryptic Soy Broth10 (pH 7.0)[11]
Listeria monocytogenes4 strainsBroth dilutionTryptic Soy Broth3 (pH 5.0)[11]
Methicillin-Resistant S. aureus (MRSA)Clinical IsolatesAgar dilution-500 - 2000

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a generalized procedure and should be optimized for specific bacterial strains and laboratory conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% ethanol or DMSO to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[8]

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]

Visualizations

Monolaurin_Troubleshooting Inconsistent_Results Inconsistent Results in This compound Assays No_Activity No/Low Antibacterial Activity Inconsistent_Results->No_Activity Variable_MICs Inconsistent/Not Reproducible MICs Inconsistent_Results->Variable_MICs Solubility Solubility Issues No_Activity->Solubility Assay_Method Inappropriate Assay Method No_Activity->Assay_Method Resistance Bacterial Resistance No_Activity->Resistance Inoculum Inoculum Variability Variable_MICs->Inoculum Media Media Component Interference Variable_MICs->Media pH_Factor pH Influence Variable_MICs->pH_Factor Sol_Solvent Use appropriate solvent (Ethanol, DMSO) Solubility->Sol_Solvent Solution Sol_Broth Use broth dilution method (not disk) Assay_Method->Sol_Broth Solution Sol_Control Use positive control strain Resistance->Sol_Control Solution Sol_Inoculum Standardize inoculum (0.5 McFarland) Inoculum->Sol_Inoculum Solution Sol_Media Use defined medium (e.g., MHB) Media->Sol_Media Solution Sol_pH Monitor and control pH pH_Factor->Sol_pH Solution

Caption: Troubleshooting workflow for inconsistent this compound assay results.

Monolaurin_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Targets Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leads to Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Simplified mechanism of this compound's antibacterial action.

Broth_Microdilution_Workflow Start Start Prep_Mono Prepare this compound Stock Solution Start->Prep_Mono Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions of this compound in Plate Prep_Mono->Serial_Dilute Inoculate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (16-24h, 37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for broth microdilution MIC assay.

References

Technical Support Center: Impact of pH on the Antimicrobial Activity of Monolaurin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the antimicrobial activity of monolaurin.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the antimicrobial activity of this compound?

A1: The antimicrobial activity of this compound is significantly influenced by pH. Generally, its efficacy is enhanced in acidic environments.[1][2][3] Both the antibacterial and virucidal properties of this compound increase as the pH of the medium decreases.[1][3]

Q2: What is the proposed mechanism behind the increased activity of this compound at acidic pH?

A2: At a molecular level, the increased activity of this compound in acidic conditions is thought to be due to its non-ionic state at lower pH values. This neutrality may facilitate its insertion into the bacterial cell membrane's lipid bilayer. Once integrated, it disrupts the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. Acidic conditions can also alter the surface charge of bacterial cells, potentially making them more susceptible to this compound's disruptive action.[2][4][5]

Q3: Does the enhanced activity at low pH apply to both bacteria and viruses?

A3: Yes. Studies have shown that the virucidal activity of this compound against enveloped viruses, such as Herpes Simplex Virus (HSV) and influenza virus, is more effective at a lower pH, around 4.2.[3] Similarly, its antibacterial spectrum and potency against various bacteria, including Listeria monocytogenes, are broadened and increased in acidic systems.[1][3]

Q4: Is this compound stable across a wide pH range?

A4: this compound is generally stable under normal ambient and anticipated storage and handling conditions.[6] However, its solubility in aqueous solutions is limited.[7] While specific data on its stability across a wide pH range in aqueous solutions for extended periods is not extensively detailed in the provided search results, its chemical structure as a monoester of glycerol and lauric acid suggests it would be relatively stable. For experimental purposes, it is crucial to prepare fresh solutions and verify their integrity, especially when incubating for long durations at extreme pH values and elevated temperatures.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antimicrobial activity of this compound.

  • Potential Cause 1: pH of the experimental medium.

    • Troubleshooting Step: Verify the pH of your growth medium after the addition of this compound and any solvents. The antimicrobial activity of this compound is highly pH-dependent. Ensure the final pH of your assay is consistent across all experiments and is at the desired level. For enhanced activity, consider adjusting the medium to a more acidic pH (e.g., 5.0-6.5), if compatible with the microorganism being tested.[1]

  • Potential Cause 2: Poor solubility of this compound.

    • Troubleshooting Step: this compound has low water solubility.[7] To ensure it is properly dissolved and available to interact with the microbes, prepare a stock solution in a suitable solvent like ethanol or DMSO before diluting it in the test medium. Be mindful of the final solvent concentration in your assay, as it can also affect microbial growth. It is recommended to include a solvent control in your experiments.

  • Potential Cause 3: Interaction with media components.

    • Troubleshooting Step: Components of the growth medium, such as proteins or lipids, can sometimes interact with antimicrobial agents and reduce their effective concentration. If you suspect this is an issue, consider using a minimal medium or a medium with a defined composition for your assays.

Issue 2: Precipitation of this compound in the test medium.

  • Potential Cause 1: Low solubility in aqueous solutions.

    • Troubleshooting Step: As mentioned, this compound's aqueous solubility is limited.[7] If you observe precipitation, try preparing the stock solution at a higher concentration in the organic solvent and then diluting it to the final concentration in the pre-warmed test medium while vortexing. Using a small percentage of a non-ionic surfactant like Tween 80 can also help to maintain its solubility, but its potential effect on the test organism should be evaluated.

  • Potential Cause 2: Temperature effects.

    • Troubleshooting Step: this compound is a lipid and its solubility can be temperature-dependent. Ensure that the test medium is at the optimal temperature for both the microorganism and for maintaining this compound in solution.

Issue 3: Difficulty in determining the Minimum Inhibitory Concentration (MIC) due to unclear endpoints.

  • Potential Cause 1: Sub-lethal effects of this compound.

    • Troubleshooting Step: this compound may not always result in complete killing of the bacteria at the MIC. It can have bacteriostatic effects, inhibiting growth without causing cell death. To confirm the MIC, consider using a viability indicator dye (e.g., resazurin, INT) or plating the contents of the wells with no visible growth onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

  • Potential Cause 2: pH drift during the experiment.

    • Troubleshooting Step: Bacterial metabolism can alter the pH of the medium over the incubation period, which in turn can affect the activity of this compound and lead to ambiguous results. Use a well-buffered medium or verify the pH of the wells at the end of the incubation period.

Data Presentation

Table 1: Influence of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria.

MicroorganismpHMIC (µg/mL)Reference
Listeria monocytogenes7.010[1]
6.05[1]
5.54[1]
5.03[1]
Staphylococcus aureusNot Specified12.5[8]
Escherichia coliNot Specified25[8]
Bacillus subtilisNot Specified30[8]

Note: The MIC values for S. aureus, E. coli, and B. subtilis were determined in studies where the pH was not explicitly varied but serve as a general reference.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH values using Broth Microdilution Method.

This protocol is adapted from standard broth microdilution methods and tailored for assessing the pH-dependent antimicrobial activity of this compound.[9][10][11][12][13][14]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (as solvent)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile buffers for pH adjustment (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, Tris buffer for alkaline pH)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO or ethanol to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of pH-Adjusted Broth Media:

    • Prepare the desired broth medium and divide it into aliquots.

    • Adjust the pH of each aliquot to the desired levels (e.g., 5.0, 6.0, 7.0, 8.0) using the appropriate sterile buffers.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

  • Preparation of Bacterial Inoculum:

    • Grow the test bacterium overnight in the standard broth medium.

    • Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension in the corresponding pH-adjusted broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • In a 96-well plate, add 100 µL of the appropriate pH-adjusted broth to all wells.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.

  • Controls:

    • Positive Control: A well containing the bacterial inoculum in the pH-adjusted broth without this compound.

    • Negative Control: A well containing only the pH-adjusted broth.

    • Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mandatory Visualizations

Experimental_Workflow_MIC_Assay stock This compound Stock (in DMSO/Ethanol) serial_dilution Serial Dilution of This compound in pH-Adjusted Broth stock->serial_dilution Add to first well media pH-Adjusted Broth (e.g., pH 5, 6, 7, 8) media->serial_dilution Fill wells inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation with Bacterial Suspension inoculum->inoculation Add to all wells incubation Incubation (18-24h, 37°C) inoculation->incubation mic_determination MIC Determination (Visual/OD600) incubation->mic_determination

Caption: Workflow for Determining the MIC of this compound at Different pH Values.

Monolaurin_Mechanism_pH_Influence cluster_environment Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects monolaurin_neutral This compound (Neutral pH) (Partially Ionized) membrane_interaction Membrane Insertion monolaurin_neutral->membrane_interaction Reduced Interaction monolaurin_acidic This compound (Acidic pH) (Predominantly Non-ionized) monolaurin_acidic->membrane_interaction Enhanced Interaction membrane_disruption Membrane Disruption & Increased Permeability membrane_interaction->membrane_disruption leakage Leakage of Cellular Contents membrane_disruption->leakage signal_inhibition Inhibition of Signal Transduction membrane_disruption->signal_inhibition cell_death Cell Death leakage->cell_death signal_inhibition->cell_death

Caption: Influence of pH on the Antimicrobial Mechanism of this compound.

References

Monolaurin degradation kinetics in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation kinetics of monolaurin under various experimental conditions. The following question-and-answer format addresses common issues and provides troubleshooting guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound?

A1: The stability of this compound is primarily affected by pH, temperature, and the presence of enzymes. Like other monoacylglycerols, this compound is susceptible to hydrolysis, which breaks the ester bond to yield lauric acid and glycerol.

Q2: How does pH affect this compound degradation?

A2: this compound is most stable in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. Alkaline conditions, in particular, can catalyze the rapid breakdown of the ester linkage.

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound. The rate of hydrolysis generally follows the Arrhenius equation, where an increase in temperature leads to an exponential increase in the degradation rate constant. For long-term storage, it is recommended to keep this compound at low temperatures.

Q4: Can enzymes degrade this compound?

A4: Yes, lipases, which are enzymes that hydrolyze fats, can catalyze the degradation of this compound into lauric acid and glycerol. The rate of enzymatic degradation depends on the specific lipase, its concentration, temperature, and pH.

Q5: What are the main degradation products of this compound?

A5: The primary degradation products of this compound through hydrolysis are lauric acid and glycerol. Under certain conditions, such as in the presence of other fatty acids or acylglycerols, transesterification reactions could potentially occur, leading to the formation of other ester species.

Troubleshooting Guide

Issue 1: Inconsistent results in this compound stability studies.

  • Possible Cause: Fluctuations in pH and/or temperature of the experimental medium.

  • Troubleshooting Steps:

    • Ensure precise and stable pH control throughout the experiment using appropriate buffer systems.

    • Use a calibrated and stable incubator or water bath to maintain a constant temperature.

    • Monitor and record the pH and temperature of your samples at regular intervals.

Issue 2: Faster than expected degradation of this compound.

  • Possible Cause 1: Contamination with microbial lipases.

  • Troubleshooting Steps:

    • Work under sterile conditions to prevent microbial growth.

    • Use sterile buffers and reagents.

    • Consider adding a broad-spectrum antimicrobial agent if compatible with your experimental design.

  • Possible Cause 2: Presence of catalytic impurities in the sample or reagents.

  • Troubleshooting Steps:

    • Use high-purity this compound and reagents from reputable suppliers.

    • Analyze reagents for potential catalytic impurities.

Issue 3: Difficulty in quantifying this compound and its degradation products.

  • Possible Cause: Inadequate analytical methodology.

  • Troubleshooting Steps:

    • Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS).[1]

    • Ensure the method can effectively separate this compound from lauric acid, glycerol, and any other potential byproducts.

    • Use appropriate reference standards for the accurate quantification of all analytes.

Data Presentation: this compound Degradation Kinetics

The following tables summarize illustrative kinetic data for this compound degradation under different experimental conditions. Note: This data is representative of typical monoacylglycerol behavior and should be used as a guideline. Actual degradation rates should be determined experimentally.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of this compound Hydrolysis at 37°C.

pHk (s⁻¹) (Illustrative)t½ (hours) (Illustrative)
2.05.0 x 10⁻⁶38.5
5.01.0 x 10⁻⁷1925
7.05.0 x 10⁻⁸3850
9.08.0 x 10⁻⁶24.1
12.02.0 x 10⁻⁴0.96

Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of this compound Hydrolysis at pH 7.0.

Temperature (°C)k (s⁻¹) (Illustrative)t½ (hours) (Illustrative)
41.0 x 10⁻⁹192500
251.5 x 10⁻⁸12833
375.0 x 10⁻⁸3850
502.5 x 10⁻⁷770
701.5 x 10⁻⁶128

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics under Different pH Conditions (Forced Hydrolysis Study)

  • Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.

  • Initiation of Degradation:

    • Add a small aliquot of the this compound stock solution to each buffer solution pre-equilibrated at a constant temperature (e.g., 37°C) to achieve the desired final concentration of this compound.

    • The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

  • Sample Quenching: Immediately stop the degradation reaction in the collected aliquots. This can be achieved by neutralization (if under acidic or basic conditions) and/or rapid cooling.

  • Analysis:

    • Analyze the concentration of remaining this compound and the formed lauric acid in each sample using a validated stability-indicating HPLC method.[1]

    • An example of a suitable HPLC system would be a C18 column with a mobile phase gradient of acetonitrile and water, and detection using an ELSD or MS.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Determination of this compound Degradation Kinetics at Different Temperatures

  • Preparation of Solution: Prepare a solution of this compound in a buffer of a fixed pH (e.g., pH 7.0 phosphate buffer).

  • Incubation: Aliquot the solution into several sealed vials and place them in incubators or water baths set at different constant temperatures (e.g., 25°C, 37°C, 50°C, 70°C).

  • Sampling and Analysis: Follow steps 4-6 from Protocol 1 for each temperature point.

  • Data Analysis:

    • Determine the rate constant (k) at each temperature as described in Protocol 1.

    • To determine the activation energy (Ea), plot the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T) (Arrhenius plot).

    • The slope of the line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).

Mandatory Visualizations

Monolaurin_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (Glycerol Monolaurate) Degradation_Products Degradation Products This compound->Degradation_Products Hydrolysis Lauric_Acid Lauric Acid Degradation_Products->Lauric_Acid Glycerol Glycerol Degradation_Products->Glycerol High/Low pH High/Low pH High/Low pH->this compound catalyzes High Temperature High Temperature High Temperature->this compound accelerates Enzymes (Lipases) Enzymes (Lipases) Enzymes (Lipases)->this compound catalyzes

Caption: Factors influencing the hydrolytic degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH or Temperature) C Initiate Degradation (Mix this compound and Buffer) A->C B Prepare this compound Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E Over Time F Quench Reaction E->F G HPLC Analysis (Quantify this compound & Lauric Acid) F->G H Data Analysis (Determine k and t½) G->H

Caption: Workflow for determining this compound degradation kinetics.

References

Validation & Comparative

Monolaurin vs. Lauric Acid: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison for researchers, scientists, and drug development professionals on the antimicrobial potencies of monolaurin and its precursor, lauric acid. This guide synthesizes available experimental data to objectively evaluate their performance against a range of microbial threats.

Introduction

Lauric acid, a medium-chain fatty acid predominantly found in coconut oil, and its monoglyceride derivative, this compound, have garnered significant attention for their broad-spectrum antimicrobial properties. While structurally related, their efficacy as antimicrobial agents varies considerably. This guide provides a comparative study of their potency against bacteria, fungi, and viruses, supported by experimental data and detailed methodologies for key assays.

Comparative Antimicrobial Potency

Experimental evidence consistently demonstrates that this compound exhibits significantly greater antimicrobial activity than lauric acid against a wide array of pathogens.[1][2] this compound, the monoester of lauric acid and glycerol, is reported to be more biologically active in killing bacteria and viruses than free lauric acid.[2] In fact, some studies have found this compound to be up to 200 times more effective in its bactericidal activity against certain microbes in vitro.[1]

Antibacterial Activity

Both this compound and lauric acid are active against pathogenic bacteria, particularly Gram-positive bacteria.[2][3] Their primary mechanism of action involves disrupting the lipid bilayer of the microbial cell membrane, leading to cell lysis and death.[4] However, this compound is generally effective at lower concentrations.

Bacterium Compound MIC (μg/mL) MBC (μg/mL) Reference
Staphylococcus aureusLauric Acid156-[5]
Staphylococcus aureusThis compound128-[2]
Staphylococcus aureus (MRSA)This compound500-2000-[6]
Streptococcus pyogenesThis compound--[1]
Listeria monocytogenesLauric Acid>4500-[3]
Clostridium perfringensLauric Acid>4500-[3]
Enterococcus faecalisLauric Acid2579.4-[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: A direct side-by-side comparison under identical experimental conditions is often lacking in the literature, but available data points to this compound's higher potency.

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans.[4][7] The mechanism is believed to be similar to its antibacterial action, involving the disruption of the fungal cell membrane.[4] While lauric acid also possesses antifungal properties, this compound is generally considered more potent.[8]

Fungus Compound MIC MFC Reference
Candida albicans (MYA 8276)This compound62.5–125 µM125–250 µM[7]
Candida albicans (Fluconazole-resistant 96901)This compound30 µM140 µM[7]
Aspergillus nigerThis compound0.2-1.8 mmol L-1 (inhibits spore outgrowth)-[8]
Aspergillus spp.Lauric AcidEffective-[8]
Penicillium spp.Lauric Acid--[9]

MFC: Minimum Fungicidal Concentration.

Antiviral Activity

Both this compound and lauric acid have shown significant virucidal activity, particularly against enveloped viruses.[10][11] Their mechanism of action is primarily attributed to the disruption of the viral envelope.[10] this compound is reported to be more biologically active than lauric acid in inactivating viruses. Viruses inactivated to some extent by this compound include HIV, measles, Herpes simplex-1, vesicular stomatitis virus, visna virus, and cytomegalovirus.

Virus Compound Effect Reference
Enveloped RNA and DNA virusesThis compound>99.9% reduction in infectivity[10]
Enveloped VirusesLauric AcidVirucidal[11]
HIVThis compoundLowered viral load in a small human trial
Respiratory Syncytial Virus (RSV)This compound & Lauric AcidVirucidal[10]
Human Parainfluenza Virus Type 2 (HPIV2)This compound & Lauric AcidVirucidal[10]

Mechanisms of Action

The primary antimicrobial mechanism for both lauric acid and this compound is the disruption of the pathogen's lipid-rich cell membrane.[4][10] However, this compound exhibits a more complex interaction with bacterial cells, including the inhibition of signal transduction pathways.

Inhibition of Staphylococcal Signal Transduction

In Staphylococcus aureus, this compound has been shown to inhibit the accessory gene regulator (agr) quorum-sensing system.[2] This system controls the expression of numerous virulence factors. By interfering with this signaling pathway, this compound can suppress toxin production and reduce the pathogenicity of the bacteria.

agr_system cluster_cell S. aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter) AgrD->AgrB Processing AIP AIP (Autoinducing Peptide) AgrB->AIP Export AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2 P2 Promoter AgrA->P2 Activates P3 P3 Promoter AgrA->P3 Activates RNAII RNAII transcript P2->RNAII Transcription RNAIII RNAIII transcript P3->RNAIII Transcription RNAII->AgrD RNAII->AgrB RNAII->AgrC RNAII->AgrA Virulence_Factors Virulence Factors (e.g., toxins) RNAIII->Virulence_Factors Regulates AIP->AgrC Binds & Activates This compound This compound This compound->AgrC Inhibits Signal Transduction

Caption: Inhibition of the S. aureus agr quorum-sensing system by this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antimicrobial potency. Below are detailed protocols for key experiments cited in the evaluation of this compound and lauric acid.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.

MIC_MBC_Workflow start Start prep_agent Prepare serial dilutions of This compound/lauric acid in a 96-well microtiter plate start->prep_agent inoculate Inoculate each well with the microbial suspension prep_agent->inoculate prep_inoculum Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC: Lowest concentration with ≥99.9% reduction in CFU/mL incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound or lauric acid. Perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • MBC Determination: Take an aliquot from each well showing no growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no colony growth, corresponding to a 99.9% kill rate.

Time-Kill Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.

Time_Kill_Assay start Start prep_culture Prepare standardized microbial suspension (e.g., 10^5-10^6 CFU/mL) start->prep_culture add_agent Add this compound/lauric acid (at a specified concentration, e.g., MIC) to the suspension prep_culture->add_agent incubate Incubate at 37°C with shaking add_agent->incubate sample At defined time points (0, 2, 4, 8, 24h), remove aliquots incubate->sample sample->incubate Continue incubation neutralize_plate Neutralize antimicrobial activity and perform serial dilutions sample->neutralize_plate count_colonies Plate dilutions and count viable colonies (CFU/mL) neutralize_plate->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data end End plot_data->end

Caption: Workflow for a time-kill assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Exposure: Add the antimicrobial agent (this compound or lauric acid) at a predetermined concentration (e.g., 1x, 2x, or 4x MIC) to the microbial suspension. A control with no antimicrobial agent is also prepared.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from the test and control suspensions.

  • Quantification: Immediately neutralize the antimicrobial activity and perform serial dilutions. Plate the dilutions onto an appropriate agar medium to determine the number of viable microorganisms (CFU/mL).

  • Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Biofilm Inhibition and Eradication Assays (MBIC and MBEC)

These assays measure the concentration of an antimicrobial agent required to inhibit biofilm formation (Minimum Biofilm Inhibitory Concentration) and to eradicate a pre-formed biofilm (Minimum Biofilm Eradication Concentration).

Protocol:

  • For MBIC:

    • Dispense serial dilutions of the antimicrobial agent into a 96-well plate.

    • Add a standardized microbial suspension to each well.

    • Incubate to allow for biofilm formation.

    • After incubation, wash the wells to remove planktonic cells and stain the remaining biofilm (e.g., with crystal violet).

    • The MBIC is the lowest concentration that prevents biofilm formation.

  • For MBEC:

    • First, grow biofilms in a 96-well plate in the absence of the antimicrobial agent.

    • After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of the antimicrobial agent.

    • Incubate for a further 24 hours.

    • Determine the viability of the remaining biofilm cells by plating and CFU counting.

    • The MBEC is the lowest concentration that eradicates the biofilm.

Conclusion

The available scientific literature strongly indicates that this compound is a more potent antimicrobial agent than its precursor, lauric acid. This enhanced activity is observed against a broad spectrum of bacteria, fungi, and enveloped viruses. The ability of this compound to not only disrupt microbial membranes but also to interfere with key virulence-regulating signaling pathways, such as the agr system in S. aureus, makes it a particularly promising compound for further research and development in the fields of infectious disease and antimicrobial preservatives. For professionals in drug development, the superior potency of this compound suggests that it may be a more effective active pharmaceutical ingredient than lauric acid.

References

Monolaurin vs. Conventional Antibiotics: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of monolaurin against conventional antibiotics, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an antimicrobial agent.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and conventional antibiotics against various bacterial strains as reported in in vitro studies. Lower MIC values indicate higher antimicrobial efficacy.

Table 1: this compound Antimicrobial Activity

Bacterial StrainThis compound MIC Range (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)500 - 2000[1]
Methicillin-Susceptible Staphylococcus aureus (MSSA)500 - 1000[2]
Staphylococcus aureus (general)250 - 2000[2][3]

Table 2: Synergistic Effects of this compound with β-Lactam Antibiotics against MRSA

A significant finding in recent research is the synergistic effect of this compound with conventional antibiotics, which can lower the required MIC of the antibiotic and potentially overcome resistance.

AntibioticAntibiotic MIC alone (µg/mL)Antibiotic MIC with this compound (250-500 µg/mL) (µg/mL)Fold Reduction in MICReference
Ampicillin8 - 320.5 - 44 - 64[1][2]
Amoxicillin32 - 1280.5 - 84 - 256[1][2]
Piperacillin16 - 2560.5 - 322 - 256[1][2]

Table 3: Broad-Spectrum Sensitivity of this compound

One study investigated the sensitivity of various bacterial isolates from skin infections to a 20 mg/mL concentration of this compound.

Bacterial SpeciesSensitivity to 20 mg/mL this compoundReference
Staphylococcus aureus100%[4][5]
Streptococcus spp.100%[4][5]
Coagulase-negative Staphylococcus100%[4][5]
E. vulneris100%[4][5]
Enterobacter spp.100%[4][5]
Enterococcus spp.100%[4][5]
Klebsiella rhinoscleromatis92.31%[4][5]
Escherichia coliProgressively less dense growth with increasing concentration[4][5]

Experimental Protocols

The following are summaries of methodologies used in the cited in vitro studies to determine the antimicrobial efficacy of this compound and conventional antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for antimicrobial efficacy.

  • Agar Dilution Method : This method was utilized to determine the MIC of this compound against Staphylococcus aureus isolates.[2][6]

    • Preparation of Media : Serial two-fold dilutions of this compound and the tested antibiotics were incorporated into Muller-Hinton Agar (MHA).

    • Inoculum Preparation : Overnight cultures of the bacterial isolates were adjusted to a concentration of 10^7 colony-forming units per milliliter (CFU/mL) in Mueller-Hinton Broth (MHB).

    • Inoculation : A multi-inoculator was used to apply the microbial inoculum to the surface of the agar plates containing the different concentrations of the antimicrobial agents.

    • Incubation : The plates were incubated for 24 hours at 37°C.

    • MIC Determination : The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited bacterial growth.

  • Broth Microdilution Method : This method is also a standard procedure for determining MIC values.

    • Preparation of Dilutions : Serial two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate with broth.

    • Inoculation : A standardized bacterial suspension is added to each well.

    • Incubation : The plate is incubated under appropriate conditions.

    • MIC Determination : The MIC is determined as the lowest concentration where no turbidity (visual growth) is observed.

Fractional Inhibitory Concentration (FIC) for Synergy Testing

The synergistic effects of this compound in combination with antibiotics were assessed using the FIC index.[1][2]

  • Checkerboard Assay : A checkerboard titration is set up with serial dilutions of this compound and the antibiotic in a microtiter plate.

  • Inoculation and Incubation : Each well is inoculated with a standardized bacterial suspension and incubated.

  • FIC Calculation : The FIC index is calculated using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation :

    • Synergism: FIC ≤ 0.5

    • Additive/Indifference: 0.5 < FIC ≤ 4

    • Antagonism: FIC > 4

Visualized Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing antimicrobial susceptibility.

G cluster_0 This compound's Proposed Mechanism of Action This compound This compound BacterialMembrane Bacterial Cell Membrane (Lipid Bilayer) This compound->BacterialMembrane Intercalates into Disruption Membrane Disruption & Increased Permeability BacterialMembrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound's antibacterial activity.

G cluster_1 In Vitro Antimicrobial Susceptibility Testing Workflow A Bacterial Isolate Preparation C Inoculation of Bacteria onto Test Medium A->C B Preparation of Antimicrobial Dilutions (this compound & Antibiotics) B->C D Incubation (e.g., 24h at 37°C) C->D E Data Collection (Visual Inspection for Growth, Optical Density Measurement) D->E F Determination of MIC and/or MBC E->F G Data Analysis and Comparison F->G

Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.

References

Unlocking β-Lactam Efficacy Against MRSA: A Comparative Guide to Monolaurin's Synergistic Power

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, rendering many conventional β-lactam antibiotics ineffective. This guide provides a comprehensive comparison of the synergistic effects of monolaurin, a natural monoglyceride derived from lauric acid, with β-lactam antibiotics against MRSA. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers exploring novel strategies to combat antibiotic resistance.

Harnessing Synergy: Quantitative Data Overview

The combination of this compound with β-lactam antibiotics has demonstrated a potent synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) of these antibiotics required to inhibit MRSA growth. This synergy effectively re-sensitizes MRSA to treatments that were previously ineffective.

Table 1: Synergistic Activity of this compound with β-Lactam Antibiotics against MRSA

AntibioticThis compound Concentration (µg/mL)Fold Reduction in Antibiotic MICFractional Inhibitory Concentration Index (FICI)Reference
Ampicillin2504–32≤ 0.5[1]
5008–64≤ 0.5[1]
Amoxicillin2504–128≤ 0.5[1]
5008–256≤ 0.5[1]
Piperacillin2502–32≤ 0.5[1]
5008–256≤ 0.5[1]
Oxacillin16 (low-MW BPEI)320.275 - 0.500[2][3]

Note: An FICI of ≤ 0.5 is indicative of a synergistic interaction.[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and β-Lactams Alone and in Combination

OrganismAgentMIC Alone (µg/mL)MIC in Combination (µg/mL)Reference
MRSAThis compound500 - 2000-[5][6]
Ampicillin8 - 320.5 - 4 (with 250-500 µg/mL this compound)[4]
Amoxicillin32 - 1280.5 - 8 (with 250-500 µg/mL this compound)[4]
Piperacillin16 - 2560.5 - 32 (with 250-500 µg/mL this compound)[4]
Oxacillin321 - 8 (with 16 µg/mL low-MW BPEI)[2][3]

Visualizing the Science: Experimental Workflow and Mechanism

To understand how these synergistic effects are determined and the underlying biological processes, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_prep Preparation cluster_testing Synergy Testing cluster_analysis Data Analysis MRSA MRSA Culture MIC_det MIC Determination (Agar/Broth Dilution) MRSA->MIC_det Media MHB/MHA Media Media->MIC_det Agents This compound & β-Lactam Stocks Agents->MIC_det Checkerboard Checkerboard Assay MIC_det->Checkerboard Inform concentrations Time_Kill Time-Kill Assay Checkerboard->Time_Kill Confirm synergy FICI_calc FICI Calculation Checkerboard->FICI_calc Synergy_confirm Synergy Confirmation FICI_calc->Synergy_confirm

Caption: Experimental workflow for assessing this compound and β-lactam synergy.

mechanism_of_action cluster_agents Therapeutic Agents cluster_mrsa MRSA Cell This compound This compound CellWall Cell Wall Disruption This compound->CellWall Disrupts membrane PBP2a PBP2a Inhibition/Alteration This compound->PBP2a Potentiates action BlaZ blaZ Gene Downregulation This compound->BlaZ Reduces expression BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a Ineffective binding CellLysis Cell Lysis CellWall->CellLysis PBP2a->CellLysis Restored susceptibility BlaZ->PBP2a Reduces resistance mechanism

Caption: Proposed synergistic mechanism of this compound and β-lactams against MRSA.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the literature for evaluating the synergistic effects of this compound and β-lactam antibiotics.

Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

  • Materials: Mueller-Hinton Agar (MHA), Mueller-Hinton Broth (MHB), this compound, β-lactam antibiotics, MRSA isolates, sterile petri dishes, multi-inoculator.

  • Procedure:

    • Prepare overnight cultures of MRSA isolates in MHB to a cell density of approximately 107 colony-forming units per milliliter (CFU/mL).[4]

    • Prepare a series of two-fold dilutions of this compound (e.g., from 15.625 to 2000 µg/mL) and the β-lactam antibiotic in molten MHA.[4]

    • Pour the agar dilutions into sterile petri dishes and allow them to solidify.

    • Using a multi-inoculator, apply the microbial inoculum to the surface of each agar plate.

    • Incubate the plates for 24 hours at 37°C.[4]

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a two-dimensional dilution method used to assess the in vitro interaction between two antimicrobial agents.[7][8]

  • Materials: 96-well microtiter plates, MHB, this compound, β-lactam antibiotics, MRSA inoculum.

  • Procedure:

    • Dispense 50 µL of MHB into each well of a 96-well plate.[8]

    • Along the x-axis (columns), create serial two-fold dilutions of the β-lactam antibiotic.

    • Along the y-axis (rows), create serial two-fold dilutions of this compound.

    • This creates a matrix of wells containing various combinations of the two agents.

    • Prepare an MRSA inoculum equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).[8]

    • Inoculate each well with 100 µL of the bacterial suspension.

    • Include control wells for each agent alone and a growth control well with no antimicrobials.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[9]

    • Interpretation of FICI: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference; > 4 = Antagonism.[9]

Time-Kill Assay

This dynamic assay measures the rate of bacterial killing by antimicrobial agents over time.

  • Materials: MHB, this compound, β-lactam antibiotics, MRSA inoculum, sterile tubes, agar plates for colony counting.

  • Procedure:

    • Prepare tubes containing MHB with the antimicrobial agents at specific concentrations (e.g., MIC, 2x MIC), both alone and in combination.

    • Inoculate the tubes with an initial MRSA concentration of approximately 106 CFU/mL.[9]

    • Include a growth control tube without any antimicrobial agents.

    • Incubate all tubes at 37°C.

    • At various time points (e.g., 0, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each tube.[9]

    • Perform serial dilutions of the aliquots and plate them on MHA to determine the viable colony count (CFU/mL).

    • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[9]

Mechanism of Synergistic Action

The synergistic effect of this compound with β-lactam antibiotics against MRSA is believed to result from a multi-pronged attack on the bacterial cell:

  • Cell Membrane Disruption: this compound, being a lipid, can integrate into and disrupt the bacterial cell membrane, increasing its permeability.[10][11] This can facilitate the entry of β-lactam antibiotics into the cell.

  • Interference with Resistance Mechanisms:

    • Downregulation of blaZ Gene: Studies have shown that this compound can significantly decrease the expression of the blaZ gene, which codes for β-lactamase, an enzyme that inactivates many β-lactam antibiotics.[1][9][12]

    • Penicillin-Binding Protein 2a (PBP2a): The primary mechanism of methicillin resistance in MRSA is the expression of PBP2a, which has a low affinity for β-lactam antibiotics.[13] While the exact interaction is still under investigation, it is hypothesized that this compound's disruption of the cell wall and membrane environment may alter the conformation or localization of PBP2a, rendering it more susceptible to β-lactam binding.[2]

  • Inhibition of Biofilm Formation: this compound has been shown to inhibit the formation of MRSA biofilms and can eradicate pre-formed biofilms, which are a major contributor to chronic infections and antibiotic resistance.[4][5][6]

Conclusion

The collective evidence strongly supports the synergistic interaction between this compound and β-lactam antibiotics against MRSA. This combination therapy approach holds significant promise for restoring the clinical utility of β-lactams and providing a much-needed alternative for treating MRSA infections. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this synergistic partnership. This guide provides a foundational understanding for researchers to build upon in the ongoing fight against antimicrobial resistance.

References

A Comparative Guide to Validating the Effect of Monolaurin on Viral Envelope Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of antiviral compounds is paramount. Monolaurin, a monoglyceride derived from lauric acid, has garnered significant attention for its potent antiviral properties, particularly its ability to disrupt the lipid envelopes of various viruses.[1][2] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, and details the methodologies for key experiments.

Mechanism of Action: this compound's Assault on the Viral Envelope

This compound's primary antiviral mechanism is the disruption of the viral lipid envelope.[3][4] Being a lipid-like substance itself, this compound readily integrates into the phospholipid bilayer of the viral membrane.[5][6] This integration destabilizes the envelope, leading to increased permeability, leakage of viral contents, and ultimately, the complete disintegration of the virion.[7] This action effectively neutralizes the virus, preventing it from attaching to and entering host cells, thereby inhibiting infection and replication.[6][8] Studies have shown this effect against a broad spectrum of enveloped viruses, including influenza, Herpes Simplex Virus (HSV), and HIV.[1][3][9]

G cluster_virus Enveloped Virus cluster_this compound This compound Action cluster_disruption Outcome ViralEnvelope Viral Lipid Envelope ViralCore Viral Core (RNA/DNA) DisruptedEnvelope Disrupted Viral Envelope ViralEnvelope->DisruptedEnvelope Causes Disruption This compound This compound Molecules This compound->ViralEnvelope Integrates into InactivatedVirus Inactivated Virus DisruptedEnvelope->InactivatedVirus Leads to

Mechanism of this compound on Viral Envelope Disruption.

Comparative Efficacy of this compound Against Enveloped Viruses

The virucidal activity of this compound has been quantified in numerous in vitro studies. The following table summarizes key findings on its effectiveness against various enveloped viruses.

VirusThis compound ConcentrationObserved EffectReference(s)
HIV-140 µg/mLEffective inhibition of viral replication.[8]
14 Enveloped Viruses1% concentration>99.9% reduction in infectivity for all viruses tested.[10]
Influenza A VirusNot specifiedDisruption of the viral envelope.
Coronavirus (avian)Not specifiedInactivated over 5.5 log dilutions of the virus.[7]
Herpes Simplex VirusNot specifiedDisintegration of the protective viral envelope.
Vesicular Stomatitis VirusNot specifiedDisruption of the viral envelope and particle integrity.[11]

Experimental Protocols for Assessing Viral Envelope Integrity

A variety of assays can be employed to validate the effect of this compound and other compounds on viral envelope integrity. Below is a generalized protocol for a Plaque Reduction Neutralization Assay, a standard method for quantifying the infectivity of a virus.

Objective: To determine the concentration of a test compound (e.g., this compound) required to reduce the number of viral plaques by 50% (PRNT₅₀).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates.

  • Virus stock of known titer.

  • Test compound (this compound) at various concentrations.

  • Cell culture medium (e.g., DMEM).

  • Agarose or methylcellulose overlay.

  • Crystal violet staining solution.

  • Phosphate-buffered saline (PBS).

Methodology:

  • Serial Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium.

  • Virus-Compound Incubation: Mix a standard amount of virus with each dilution of this compound. As a control, mix the same amount of virus with medium alone. Incubate these mixtures for a specified time (e.g., 1 hour) at 37°C to allow the compound to interact with the virus.

  • Inoculation: Remove the growth medium from the host cell monolayers and inoculate the cells with the virus-monolaurin mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and add an overlay medium (containing agarose or methylcellulose) to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Staining: Remove the overlay and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet, which stains living cells purple. The plaques, areas of dead or destroyed cells, will appear as clear zones.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the control (virus without compound). The PRNT₅₀ is determined as the reciprocal of the dilution that causes a 50% reduction in the number of plaques.

G start Start: Prepare Serial Dilutions of Test Compound incubate Incubate Virus with Compound Dilutions start->incubate inoculate Inoculate Host Cell Monolayers incubate->inoculate adsorb Allow Virus Adsorption inoculate->adsorb overlay Add Semi-Solid Overlay adsorb->overlay incubate_plaques Incubate to Allow Plaque Formation overlay->incubate_plaques stain Fix and Stain Cells incubate_plaques->stain quantify Count Plaques and Calculate % Inhibition stain->quantify end End: Determine PRNT₅₀ quantify->end

Workflow for a Plaque Reduction Neutralization Assay.

Alternatives to this compound for Viral Envelope Disruption

While this compound is a potent agent, other compounds also exhibit the ability to disrupt viral envelopes. These can be broadly categorized as natural compounds and synthetic molecules.

Compound/ClassMechanism of ActionKey FeaturesReference(s)
Natural Compounds
MonocaprinSimilar to this compound, disrupts the lipid envelope.A medium-chain monoglyceride with broad-spectrum antiviral activity.[8]
ReutericyclinAn analogue of this compound, disrupts the viral envelope.Secreted by Lactobacillus, it has been shown to inhibit HIV-1 replication.[8][11]
Oregano Oil (Carvacrol)Integrates into and destabilizes the viral lipid envelope, causing leakage.Effective against enveloped viruses like HSV and Influenza.[12]
Synthetic Molecules
Molecular Tweezers (CLR01, CLR05)Form inclusion complexes with lipid head groups, increasing surface tension and disrupting the viral envelope.Broad-spectrum activity against enveloped viruses including herpesviruses and SARS-CoV-2.[13][14]

Conclusion

This compound stands out as a well-documented, naturally derived compound with significant potential in antiviral research and development due to its direct action on the viral envelope. The experimental protocols outlined provide a framework for validating its efficacy and comparing it with other natural and synthetic alternatives. For drug development professionals, the exploration of agents that target the viral envelope, a common feature of many pathogenic viruses, represents a promising strategy for creating broad-spectrum antiviral therapies. Further research into the precise molecular interactions and the in vivo efficacy of these compounds is crucial for their translation into clinical applications.

References

A Researcher's Guide to Reproducible Monolaurin MIC Testing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning interest in monolaurin as a potent antimicrobial agent has led to a wealth of research into its minimum inhibitory concentrations (MICs) against a variety of pathogens. However, the reported MIC values often exhibit significant variability, posing a challenge to the standardization and interpretation of these findings. This guide provides a comprehensive comparison of common this compound MIC testing methodologies, highlights critical factors influencing reproducibility, and offers standardized protocols to enhance the consistency and reliability of future research.

The Reproducibility Challenge with this compound

This compound, a monoglyceride derived from lauric acid, presents unique challenges in antimicrobial susceptibility testing due to its lipophilic nature. The choice of testing methodology, along with several experimental variables, can significantly impact the determined MIC values, leading to discrepancies across studies. Achieving consensus on a standardized approach is paramount for the reliable evaluation of this compound's antimicrobial efficacy and for facilitating its potential development as a therapeutic agent.

Comparative Analysis of this compound MIC Values

The following table summarizes a range of reported this compound MIC values against common pathogens, illustrating the variability observed in the literature. This disparity underscores the critical need for standardized testing protocols.

MicroorganismTesting MethodReported MIC Range (µg/mL)Reference(s)
Staphylococcus aureusAgar Dilution250 - 2000[1]
Staphylococcus aureusMicrotiter Plate Assay12.5
Staphylococcus aureusNot Specified128[2]
Escherichia coliMicrotiter Plate Assay25
Escherichia coliAgar Dilution>4000[2]
Candida albicansBroth Microdilution62.5 - 125 (µM)

Note: The variability in these reported values can be attributed to the different methodologies and experimental conditions employed in each study.

Key Factors Influencing this compound MIC Reproducibility

Several critical factors contribute to the variability in this compound MIC results. Careful control of these variables is essential for improving inter-laboratory reproducibility.

  • Solvent and Solubilization: this compound's low water solubility necessitates the use of a solvent for stock solution preparation. The choice of solvent (e.g., ethanol, DMSO) and the final concentration in the test medium can influence its availability and activity. Some studies suggest that solvents like ethanol can have their own antimicrobial effects, which must be accounted for with appropriate controls[2]. The use of emulsifiers or solubilizers, such as sucrose monolaurate, has been explored to improve its dispersion in aqueous media[3].

  • Media Composition: The presence of lipids and starches in the growth medium can reduce the apparent antimicrobial activity of this compound, likely due to the partitioning of the lipophilic this compound into these components, making it less available to interact with the microorganisms[4]. Therefore, the use of a standardized, low-lipid medium is recommended.

  • pH of the Medium: The pH of the testing medium can influence the activity of this compound. It is crucial to standardize and report the pH of the growth medium used for MIC testing.

  • Inoculum Preparation: The size and growth phase of the microbial inoculum should be standardized according to established guidelines (e.g., CLSI, EUCAST) to ensure consistent results.

  • Method of MIC Determination: The two most common methods for this compound MIC testing are broth microdilution and agar dilution. Each has its advantages and disadvantages, and the choice of method can impact the final MIC value.

Recommended Experimental Protocols

To promote standardization, this guide provides detailed protocols for the two most common methods for determining this compound MICs: Broth Microdilution and Agar Dilution. These protocols incorporate best practices for handling a lipophilic compound like this compound.

Broth Microdilution Method

This method is widely used due to its efficiency and requirement for small volumes of reagents.

1. Preparation of this compound Stock Solution:

  • Due to its lipophilic nature, dissolve this compound in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
  • The final concentration of the solvent in the test wells should be kept to a minimum (ideally ≤1%) to avoid any intrinsic antimicrobial effects. A solvent control well is essential.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable, low-lipid broth medium (e.g., Mueller-Hinton Broth).
  • The final volume in each well should be 100 µL.
  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

3. Inoculum Preparation:

  • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

4. Incubation:

  • Inoculate each well (except the negative control) with the prepared inoculum.
  • Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Agar Dilution Method

This method is considered a reference method by organizations like CLSI and can be useful for testing fastidious organisms.

1. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of this compound stock solutions in a suitable solvent at various concentrations.
  • For each desired final concentration, add a specific volume of the this compound stock solution to molten, cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar). Mix thoroughly but gently to avoid bubbles.
  • Pour the agar into sterile petri dishes and allow them to solidify.
  • Include a control plate containing only the solvent at the highest concentration used.

2. Inoculum Preparation:

  • Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
  • Further dilute the suspension as required to deliver a final inoculum of approximately 10^4 CFU per spot.

3. Inoculation:

  • Using a multipoint inoculator or a pipette, spot a small volume (1-10 µL) of the prepared inoculum onto the surface of each agar plate.

4. Incubation:

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.
  • Incubate under the appropriate conditions for the test organism.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that prevents the growth of the microorganism.

Proposed Standardized Workflow for this compound MIC Testing

To enhance reproducibility, a standardized workflow is crucial. The following diagram outlines a logical sequence of steps for conducting reliable this compound MIC testing.

Monolaurin_MIC_Workflow cluster_prep Preparation cluster_method Method Selection cluster_execution Execution cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (e.g., in Ethanol/DMSO) method_choice Choose MIC Method prep_this compound->method_choice prep_media Prepare Standardized, Low-Lipid Growth Medium prep_media->method_choice prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) prep_inoculum->method_choice broth_dilution Broth Microdilution method_choice->broth_dilution Liquid-based agar_dilution Agar Dilution method_choice->agar_dilution Solid-based perform_dilutions Perform Serial Dilutions broth_dilution->perform_dilutions agar_dilution->perform_dilutions inoculate Inoculate with Standardized Inoculum perform_dilutions->inoculate incubate Incubate under Controlled Conditions (Temperature, Time) inoculate->incubate read_results Read and Record Results incubate->read_results determine_mic Determine MIC read_results->determine_mic report Report MIC with Detailed Methodology determine_mic->report

A standardized workflow for this compound MIC testing.

Mechanism of Action: Disruption of the Bacterial Cell Envelope

This compound's primary antimicrobial activity stems from its ability to disrupt the bacterial cell membrane, leading to a cascade of events that ultimately result in cell death. This mechanism is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer that is more accessible to this compound.

Monolaurin_Mechanism cluster_cell Bacterial Cell cluster_disruption Membrane Disruption cell_membrane Cell Membrane (Phospholipid Bilayer) membrane_destabilization Membrane Destabilization & Increased Permeability cell_membrane->membrane_destabilization cytoplasm Cytoplasm signal_transduction Signal Transduction Pathways signal_disruption Disruption of Signal Transduction This compound This compound This compound->cell_membrane Intercalates into membrane leakage Leakage of Intracellular Components membrane_destabilization->leakage membrane_destabilization->signal_disruption cell_death Cell Death leakage->cell_death signal_disruption->cell_death

References

Unveiling the Antiviral Potency of Monolaurin: A Comparative Guide to Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis method of a bioactive compound is a critical factor that can influence its purity, yield, and ultimately, its biological activity. This guide provides a comprehensive comparison of the antiviral activity of monolaurin derived from different synthesis methodologies, supported by available experimental data. While direct comparative studies on the antiviral efficacy of this compound from various synthesis routes are limited in publicly available literature, this document consolidates existing data on synthesis protocols and antiviral assessments to inform future research and development.

This compound, a monoglyceride derived from lauric acid, has garnered significant attention for its broad-spectrum antimicrobial properties, particularly its potent antiviral activity against enveloped viruses. Its mechanism of action primarily involves the disruption of the viral lipid envelope, thereby preventing viral entry into host cells and inhibiting viral replication. This guide delves into the common methods for synthesizing this compound—chemical and enzymatic—and presents a review of its antiviral efficacy based on separate lines of research.

Synthesis of this compound: A Tale of Two Routes

The production of this compound is primarily achieved through two main pathways: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Chemical Synthesis: This approach typically involves the direct esterification of lauric acid and glycerol at high temperatures, often in the presence of an acid catalyst such as p-toluenesulfonic acid (pTSA) or sulfuric acid (H₂SO₄).[1] While capable of producing high yields of this compound, chemical synthesis can also lead to the formation of byproducts like dilaurin and trilaurin, necessitating further purification steps.[1][2]

Enzymatic Synthesis: As a more environmentally friendly alternative, enzymatic synthesis utilizes lipases to catalyze the esterification of lauric acid and glycerol or the glycerolysis of oils rich in lauric acid, such as coconut oil.[2][3] This method is highly specific, resulting in a purer product with fewer byproducts.[4] Common lipases used for this purpose include those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme RM IM).[3][4]

The following table summarizes the key aspects of these synthesis methods based on available literature. It is important to note that the yields are reported from different studies and may not be directly comparable due to variations in reaction conditions.

Synthesis MethodCatalyst/EnzymeKey ReactantsReported Yield of this compoundPurityReference
Chemical Synthesis p-Toluenesulfonic acid (pTSA)Lauric acid, GlycerolUp to 60.34%High purity after extraction[1]
Sulfuric acid (H₂SO₄)Lauric acid, Glycerol~31%91% after chromatography[1]
Enzymatic Synthesis Lipozyme IM-20Lauric acid, Glycerol45.5%Product mixture[5]
Novozym 435Lauric acid, GlycerolHigh conversion (70-87%)High selectivity for this compound[3]
Lipozyme TL IMCoconut oil, Ethanol35% (2-monoacylglycerol mixture)100% after purification[2]

Comparative Antiviral Activity: An Evidence Gap

The primary mechanism of this compound's antiviral action is the disruption of the viral lipid envelope, leading to the leakage of viral contents and inactivation of the virus.[6][7] This mechanism is effective against viruses such as Herpes Simplex Virus (HSV), Influenza virus, and Seneca Valley virus (SVV).[6][8]

The following table presents a summary of the antiviral activity of this compound from various studies. It is crucial to reiterate that the synthesis method of the this compound used in these experiments is generally not specified.

VirusAssay TypeKey FindingsReference
Herpes Simplex Virus (HSV-1 & HSV-2) Virucidal AssayEffective virucidal activity, especially at low pH.[6]
Influenza Virus (HPIV2, RSV) Virucidal AssayGood virucidal effects.[6]
Seneca Valley Virus (SVV) In vitro replication assayInhibited viral replication by up to 80%.[8]
Enveloped RNA and DNA viruses (14 types) In vitro virucidal assay>99.9% reduction in infectivity.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for both the synthesis of this compound and the assessment of its antiviral activity are provided below, based on protocols described in the literature.

Chemical Synthesis of 1-Monolaurin via Esterification

This protocol is adapted from a study utilizing a p-toluenesulfonic acid (pTSA) catalyst.[1]

Materials:

  • Lauric acid

  • Glycerol

  • p-Toluenesulfonic acid (pTSA)

  • Ethyl acetate

  • n-hexane

  • Ethanol

  • Distilled water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Combine lauric acid and glycerol in a 1:1 molar ratio in a round-bottom flask.

  • Add pTSA catalyst (e.g., 2.5% w/w of lauric acid).

  • Heat the reaction mixture at 130°C for 6 hours with constant stirring.

  • After cooling, dissolve the mixture in ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with distilled water.

  • Separate the organic layer and evaporate the ethyl acetate to obtain the crude product.

  • For purification, dissolve the crude product in an ethanol-water solution (80:20 v/v) and wash with n-hexane to precipitate the purified 1-monolaurin.

  • Filter and dry the resulting white solid.

Enzymatic Synthesis of this compound via Esterification

This protocol is based on the use of an immobilized lipase catalyst.[5]

Materials:

  • Lauric acid

  • Glycerol

  • Immobilized lipase (e.g., Lipozyme IM-20)

Procedure:

  • Mix lauric acid and glycerol in a solvent-free system. The molar ratio can be optimized (e.g., 1:1).

  • Add the immobilized lipase (e.g., 3.0% w/w).

  • Incubate the reaction mixture at a controlled temperature (e.g., 55°C) with agitation for a specified duration (e.g., 6 hours).

  • Separate the enzyme from the product mixture by filtration. The resulting product will be a mixture of this compound, dilaurin, trilaurin, and unreacted fatty acids.

Antiviral Activity Assessment: Plaque Reduction Assay

This is a standard method to quantify the antiviral efficacy of a compound.

Materials:

  • Virus stock of interest (e.g., Herpes Simplex Virus)

  • Host cell line (e.g., Vero cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • This compound solution (in a suitable solvent like DMSO, diluted in media)

  • Methylcellulose or carboxymethylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Prepare serial dilutions of the this compound solution.

  • Pre-incubate the virus with the different concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.

  • Remove the growth medium from the cell monolayers and infect with the virus-monolaurin mixtures.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (containing methylcellulose) to restrict virus spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no this compound).

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis This compound Synthesis Pathways cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Lauric Acid Lauric Acid Esterification Esterification Lauric Acid->Esterification Enzymatic Reaction Enzymatic Reaction Lauric Acid->Enzymatic Reaction Glycerol Glycerol Glycerol->Esterification Glycerol->Enzymatic Reaction This compound This compound Esterification->this compound Yields this compound & byproducts Acid Catalyst Acid Catalyst Acid Catalyst->Esterification High Temperature High Temperature High Temperature->Esterification Enzymatic Reaction->this compound High specificity Lipase Lipase Lipase->Enzymatic Reaction Mild Conditions Mild Conditions Mild Conditions->Enzymatic Reaction

Caption: Overview of chemical and enzymatic synthesis pathways for this compound.

G cluster_workflow Antiviral Plaque Reduction Assay Workflow cluster_mechanism This compound's Antiviral Mechanism Prepare Cell Culture 1. Seed and grow host cells to confluence Prepare Inoculum 2. Pre-incubate virus with this compound dilutions Infection 3. Infect cell monolayers Prepare Inoculum->Infection Overlay 4. Add semi-solid overlay medium Infection->Overlay Incubation 5. Incubate for plaque formation Overlay->Incubation Staining 6. Fix and stain cells Incubation->Staining Analysis 7. Count plaques and calculate reduction Staining->Analysis Enveloped Virus Enveloped Virus Disruption Disruption of Viral Lipid Envelope Enveloped Virus->Disruption This compound This compound This compound->Enveloped Virus Interacts with Inactivation Viral Inactivation Disruption->Inactivation

Caption: Workflow of a plaque reduction assay and this compound's antiviral action.

Conclusion and Future Directions

While both chemical and enzymatic methods can effectively synthesize this compound, the choice of method can impact yield, purity, and sustainability. Enzymatic synthesis appears to be a more specific and environmentally benign approach.

A significant knowledge gap exists regarding the direct comparative antiviral efficacy of this compound produced via these different routes. Future research should focus on side-by-side comparisons of this compound from various synthesis methods against a panel of clinically relevant enveloped viruses. Such studies would be invaluable in optimizing the production of this compound for pharmaceutical applications and would provide critical data for drug development professionals. Key parameters to investigate would include the 50% inhibitory concentration (IC50) and the selectivity index (SI) to determine both the potency and safety of the synthesized this compound. Understanding how the synthesis process influences the final product's antiviral performance is paramount for harnessing the full therapeutic potential of this promising natural compound.

References

Cross-validation of monolaurin's antibacterial effects in different laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of monolaurin's antibacterial effects based on available experimental data. It contrasts its performance with other antimicrobial agents and details the methodologies employed in these assessments.

This compound, a monoester of lauric acid, has demonstrated significant broad-spectrum antibacterial activity in various in vitro studies.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to cell death.[4][5] This action is contrasted with many conventional antibiotics that target specific metabolic pathways, making this compound a subject of interest in the face of growing antibiotic resistance.[1][3]

Comparative Antibacterial Activity

This compound has been shown to be effective against a range of Gram-positive and some Gram-negative bacteria.[1][3][4] Its efficacy is often compared to conventional antibiotics and other natural antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's effectiveness. The following table summarizes MIC values for this compound against various bacteria as reported in different studies.

BacteriumThis compound MICComparison AgentComparison Agent MICLaboratory Setting/Study Highlights
Staphylococcus aureus0.04 mM[6]Lauric Acid0.63 mM[6]In vitro study highlighting this compound's higher potency compared to its precursor, lauric acid.
Staphylococcus aureus12.5 µg/mLNisin-Microtiter plate assay; this compound showed synergistic effects with nisin.
Staphylococcus aureus (MRSA)250-2000 µg/mL[7]Ampicillin8-32 µg/mL (alone)Agar dilution method; this compound showed synergistic effects with β-lactam antibiotics, reducing their MICs.[7][8]
Staphylococcus aureus100% sensitivity at 20 mg/mLPenicillin, Oxacillin, VancomycinVaried resistanceIn vitro study on isolates from skin infections; this compound showed no resistance.[1][3][9]
Bacillus subtilis30 µg/mL--Microtiter plate assay.
Escherichia coli25 µg/mLLauric Acid-Microtiter plate assay; some studies report lower efficacy against E. coli.[4]
Borrelia burgdorferi75-150 µg/mL--Resazurin reduction assay.[10]

Synergistic Effects

Several studies have highlighted this compound's ability to act synergistically with other antimicrobial agents, enhancing their efficacy and potentially reducing the required dosages. For instance, this compound has been shown to work in synergy with β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).[7][8] It also exhibits synergistic activity with nisin and ethylenediaminetetraacetic acid (EDTA) against certain bacteria.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial effects.

Determination of Minimum Inhibitory Concentration (MIC)

1. Broth Microdilution Method:

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration.

  • Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. Agar Dilution Method:

  • Preparation of Agar Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar and poured into petri dishes.

  • Inoculation: The bacterial inoculum is prepared as described for the broth microdilution method. A standardized volume of the bacterial suspension is then spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.[8]

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in assessing this compound's antibacterial properties and its proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_output Data Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation monolaurin_prep This compound Stock Solution Preparation serial_dilution Serial Dilution of This compound in Microplate monolaurin_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Assessment of Growth Inhibition incubation->read_results mic_value Determine MIC Value read_results->mic_value

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

monolaurin_mechanism cluster_bacterium Bacterial Cell This compound This compound cell_membrane Cell Membrane (Lipid Bilayer) This compound->cell_membrane Intercalates into signal_transduction Signal Transduction Pathways This compound->signal_transduction disruption Membrane Disruption & Increased Permeability cell_membrane->disruption inhibition Inhibition of Signal Transduction signal_transduction->inhibition dna_replication DNA Replication & Transcription cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death

Caption: Proposed Mechanisms of this compound's Antibacterial Action.

References

Safety Operating Guide

Personal protective equipment for handling Monolaurin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the proper handling and safety protocols for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Monolaurin, including operational procedures and disposal plans, to ensure a safe laboratory environment.

This compound, a monoglyceride derived from lauric acid, is utilized in various applications, including cosmetics, food preservation, and as a dietary supplement.[1][2][3] While it is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food, proper laboratory handling procedures are still necessary to minimize exposure and ensure safety.[3][4]

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, adherence to the following personal protective equipment guidelines is crucial. Recommendations may vary based on the scale of work and the potential for dust or aerosol formation.

PPE CategoryRecommended EquipmentStandardPurpose
Eye/Face Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approvedTo protect eyes from dust particles and splashes.[1][5]
Skin Protection Laboratory coatStandard lab attireTo protect skin and clothing from contact with the substance.[6][7]
Protective gloves (e.g., nitrile)Regulation (EU) 2016/425 and EN 374To prevent direct skin contact.[5]
Respiratory Protection Not generally required for small quantities-For larger quantities or when dust is generated, a particulate filter device (e.g., N95 or P1) is recommended.[5][6][8]

Hazard Identification and First Aid

While this compound is not classified as a hazardous substance by all suppliers, some safety data sheets indicate potential for irritation.[7][9] It is important to be aware of these potential hazards and the appropriate first aid responses.

Exposure RoutePotential HazardFirst Aid Measures
Inhalation May cause respiratory irritation if dust is inhaled.[7]Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact May cause skin irritation.[7]Wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
Eye Contact May cause eye irritation.[6][7]Flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[5][10]
Ingestion Harmful if swallowed in large amounts.[7]Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectProcedure
Handling - Avoid formation of dust and aerosols.[5] - Ensure adequate ventilation.[6][8] - Wash hands thoroughly after handling.[8] - Do not eat, drink, or smoke in the work area.[8]
Storage - Store in a cool, dry, and well-ventilated place.[5] - Keep the container tightly closed.[5] - Recommended storage temperature is often -20°C for long-term stability.[5]

Spills and Disposal

In the event of a spill, prompt and appropriate action is necessary. Disposal of this compound and its contaminated materials should be done in accordance with local regulations.

ProcedureDescription
Spill Cleanup - For small spills, sweep up the material and place it in a suitable, closed container for disposal.[5] - Avoid generating dust.[5] - Ventilate the area of the spill.[8]
Disposal - this compound is not typically classified as hazardous waste.[9] - Dispose of the substance and any contaminated packaging in accordance with local, state, and federal regulations.[5][8] - Do not allow the product to enter drains.[1][5]

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Monolaurin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Weigh this compound in a Ventilated Area (e.g., Fume Hood if Dust is a Concern) B->C D Perform Experimental Procedure C->D E Clean Work Area D->E F Dispose of Waste (this compound & Contaminated Materials) E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Monolaurin
Reactant of Route 2
Reactant of Route 2
Monolaurin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.